molecular formula C6H9N3O B12084626 4-(Azetidin-3-yloxy)-1H-pyrazole

4-(Azetidin-3-yloxy)-1H-pyrazole

Cat. No.: B12084626
M. Wt: 139.16 g/mol
InChI Key: RLBOMNINQGXJHL-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-1H-pyrazole is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-1H-pyrazole

InChI

InChI=1S/C6H9N3O/c1-5(2-7-1)10-6-3-8-9-4-6/h3-5,7H,1-2H2,(H,8,9)

InChI Key

RLBOMNINQGXJHL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CNN=C2

Origin of Product

United States
Foundational & Exploratory

4-(Azetidin-3-yloxy)-1H-pyrazole: A Privileged Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, metabolically stable, and soluble small-molecule therapeutics has driven medicinal chemists toward the incorporation of structurally rigid, low-molecular-weight heterocycles. Among these, 4-(Azetidin-3-yloxy)-1H-pyrazole (CAS: 1895979-41-5) [1] has emerged as a highly privileged building block. By fusing the potent hydrogen-bonding capacity of a pyrazole ring with the favorable physicochemical properties of an azetidine ring via a flexible ether linkage, this scaffold provides an optimal vector for targeting the hinge regions of kinases while directing water-solubilizing groups into solvent-exposed pockets [2].

This technical guide explores the structural rationale, physicochemical properties, mechanistic utility, and synthetic methodologies associated with 4-(Azetidin-3-yloxy)-1H-pyrazole in contemporary drug discovery.

Chemical Structure & Physicochemical Properties

The utility of 4-(Azetidin-3-yloxy)-1H-pyrazole stems directly from its bipartite structure. The pyrazole moiety serves as a classic bidentate hydrogen bond donor/acceptor, a critical feature for anchoring inhibitors to the backbone amides of kinase hinge regions (e.g., in Janus Kinases or Cyclin-Dependent Kinases) [3]. Conversely, the azetidine ring acts as a basic amine that is protonated at physiological pH, drastically improving aqueous solubility.

Causality in Scaffold Selection: Why use an azetidine rather than a traditional piperidine or morpholine? Azetidines possess a lower lipophilicity (logP) and a smaller steric footprint. This increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with reduced off-target toxicity (such as hERG channel inhibition) and enhanced metabolic stability against Cytochrome P450 enzymes [4]. The 3-yloxy ether linkage provides just enough conformational flexibility to allow the azetidine to adopt an optimal geometry without introducing excessive entropic penalties upon binding.

Quantitative Data Summary
PropertyValueClinical/Chemical Significance
CAS Number 1895979-41-5Unique identifier for procurement and patent landscaping.
Molecular Formula C₆H₉N₃OLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 139.16 g/mol Highly efficient ligand efficiency (LE) when incorporated into larger drugs.
SMILES C1C(CN1)OC2=CNN=C2Used for in silico docking and cheminformatics.
InChI Key RLBOMNINQGXJHL-UHFFFAOYSA-NStandardized structural representation.
pKa (Azetidine N) ~8.5 - 9.0Ensures protonation at physiological pH (7.4), driving aqueous solubility.

Mechanistic Role in Kinase Inhibition

In the design of Type I kinase inhibitors, the molecule must competitively displace ATP from the active site. The pyrazole ring of 4-(Azetidin-3-yloxy)-1H-pyrazole mimics the adenine ring of ATP. The N1 and N2 atoms of the pyrazole form critical hydrogen bonds with the hinge region's backbone (e.g., the NH and C=O of a specific hinge residue like Leu83 in CDK2 or Leu932 in JAK2) [2].

Because the active site of most kinases opens up into a solvent-exposed region, the ether linkage at the 4-position of the pyrazole acts as a precise vector. It directs the basic azetidine ring out of the hydrophobic pocket and into the aqueous environment. This not only improves the pharmacokinetic (PK) profile but also allows the azetidine nitrogen to be functionalized (e.g., via reductive amination or amide coupling) to interact with specific residues at the entrance of the binding site, thereby tuning kinase selectivity.

KinasePathway Ligand Cytokine/Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Kinase (e.g., JAK/CDK) Receptor->Kinase Activates Effector Downstream Effector (e.g., STAT) Kinase->Effector Phosphorylates Inhibitor 4-(Azetidin-3-yloxy)-1H-pyrazole Derivative Inhibitor->Kinase Competitive Hinge Binding Nucleus Gene Transcription Effector->Nucleus Translocates

Mechanism of action: Pyrazole scaffold competitively binds the kinase hinge region, blocking downstream signaling.

Synthesis and Functionalization Protocols

The synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole typically relies on a Williamson ether synthesis or a Mitsunobu reaction [1]. The protocol below utilizes a robust Williamson ether coupling, which is preferred for scale-up due to the avoidance of triphenylphosphine oxide byproducts associated with the Mitsunobu approach.

Experimental Workflow: Williamson Ether Synthesis

SyntheticWorkflow Start1 N-Boc-3-hydroxyazetidine Step1 Williamson Ether Synthesis (NaH, DMF, 80°C) Start1->Step1 Start2 4-Halo-1H-pyrazole Start2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate SNAr Coupling Step2 Acidic Deprotection (TFA or HCl in Dioxane) Intermediate->Step2 Product 4-(Azetidin-3-yloxy)-1H-pyrazole Step2->Product Yields Free Amine

Two-step synthetic workflow for 4-(Azetidin-3-yloxy)-1H-pyrazole via Williamson ether synthesis and Boc deprotection.
Step-by-Step Methodology

Phase 1: Etherification Causality: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the secondary alcohol of the azetidine without acting as a competing nucleophile against the pyrazole electrophile.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Coupling: Add a 4-halo-1H-pyrazole (e.g., 4-bromo-1-trityl-1H-pyrazole) (1.1 equiv) to the mixture. The trityl protecting group prevents the pyrazole nitrogen from interfering with the SNAr reaction.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the protected intermediate.

Phase 2: Deprotection Causality: Trifluoroacetic acid (TFA) provides the necessary acidic environment to simultaneously cleave the tert-butyloxycarbonyl (Boc) group from the azetidine and the trityl group from the pyrazole, yielding the fully deprotected scaffold.

  • Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M).

  • Add TFA (10-20% v/v) at room temperature. Stir for 2–4 hours.

  • Monitor by LC-MS until complete consumption of the starting material is observed.

  • Concentrate the mixture under reduced pressure. To obtain the free base, neutralize with saturated aqueous NaHCO₃, extract with a polar organic solvent (e.g., 10% MeOH in DCM), dry, and concentrate to yield pure 4-(Azetidin-3-yloxy)-1H-pyrazole.

Experimental Validation: Self-Validating Kinase Assay

To validate the biological efficacy of derivatives synthesized from this scaffold, an ADP-Glo™ Kinase Assay is the gold standard. This luminescent assay measures the amount of ADP formed from a kinase reaction, providing a direct correlation to kinase activity.

Self-Validating System Design: A robust assay must internalize its own quality control. This protocol mandates the inclusion of a positive control (e.g., Staurosporine, a pan-kinase inhibitor) to confirm assay sensitivity, and a vehicle control (DMSO) to establish baseline maximum activity. The Z'-factor must be calculated; a Z' > 0.5 validates the assay's reliability.

Step-by-Step ADP-Glo Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 4-(Azetidin-3-yloxy)-1H-pyrazole derivative in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is ≤1%.

  • Enzyme Addition: Add the target kinase (e.g., JAK2 or CDK2) diluted in 1X Kinase Buffer to the wells. Incubate at room temperature for 15 minutes to allow for pre-binding.

  • Reaction Initiation: Add the ATP/Substrate mixture to initiate the reaction. The ATP concentration should ideally be set at the apparent Michaelis constant (

    
    ) for the specific kinase to accurately determine competitive inhibition (
    
    
    
    ).
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation (Step 1): Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • Cui, J. J., et al. "Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors." US Patent US20060128724A1, Google Patents, 15 Jun. 2006.
  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6752–6756.

An In-depth Technical Guide to 4-(Azetidin-3-yloxy)-1H-pyrazole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Attributes

4-(Azetidin-3-yloxy)-1H-pyrazole is a small molecule that strategically integrates two key heterocyclic motifs: a four-membered azetidine ring and a five-membered pyrazole ring linked by an ether bridge. This unique combination is designed to harness the advantageous properties of each component.

PropertyValueSource
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
IUPAC Name 4-(azetidin-3-yloxy)-1H-pyrazole
CAS Number Not readily available for the parent compound. Derivatives such as 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole hydrochloride have assigned CAS numbers.

The azetidine ring, a strained four-membered heterocycle, is increasingly utilized in drug design to enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional structural element that can favorably interact with biological targets. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The ether linkage provides a flexible yet stable connection between these two key fragments.

Synthesis and Mechanistic Insights

While a specific, published protocol for the direct synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole is not widely available, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of aryl ethers and the protection/deprotection of heterocyclic amines. The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed coupling, followed by deprotection.

Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol outlines a two-step synthesis starting from commercially available 4-bromo-1H-pyrazole and N-Boc-3-hydroxyazetidine.

Step 1: N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole Synthesis (Williamson Ether Synthesis)

  • Reagents and Materials:

    • N-Boc-3-hydroxyazetidine

    • 4-Bromo-1H-pyrazole (or 4-iodo-1H-pyrazole for higher reactivity)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) dissolved in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the solution. The addition should be slow to control the evolution of hydrogen gas.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Add 4-bromo-1H-pyrazole (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole.

Step 2: Deprotection to Yield 4-(Azetidin-3-yloxy)-1H-pyrazole

  • Reagents and Materials:

    • N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM) or Dioxane

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the purified N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole (1.0 eq) in DCM or dioxane.

    • Add an excess of TFA (e.g., 10 equivalents) or a 4M solution of HCl in dioxane.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • If using TFA, the residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt. If using HCl, the hydrochloride salt will be obtained.

    • To obtain the free base, the salt can be dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 9-10, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.

    • The organic extracts are then dried and concentrated to yield the final product, 4-(Azetidin-3-yloxy)-1H-pyrazole.

Causality Behind Experimental Choices:
  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group of the azetidine to form a reactive alkoxide. Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

  • Protecting Group Strategy: The Boc (tert-butyloxycarbonyl) group is used to protect the secondary amine of the azetidine ring. This prevents it from acting as a nucleophile and competing with the hydroxyl group in the etherification reaction. The Boc group is also advantageous due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.

  • Purification: Column chromatography is a standard and effective method for purifying the intermediate and final products, ensuring high purity for subsequent applications.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection reagent1 N-Boc-3-hydroxyazetidine base NaH, DMF reagent1->base reagent2 4-Bromo-1H-pyrazole reagent2->base intermediate N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole base->intermediate 80-100 °C deprotection_reagent TFA or HCl/Dioxane intermediate->deprotection_reagent final_product 4-(Azetidin-3-yloxy)-1H-pyrazole deprotection_reagent->final_product Room Temp

Caption: Proposed two-step synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole.

Applications in Drug Discovery and Development

The 4-(Azetidin-3-yloxy)-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it a highly attractive starting point for the development of novel drugs across various therapeutic areas.

Potential Therapeutic Targets:
  • Kinase Inhibitors: The pyrazole ring is a well-known hinge-binding motif for many protein kinases. Derivatives of 4-(Azetidin-3-yloxy)-1H-pyrazole can be designed to target specific kinases involved in cancer and inflammatory diseases. The azetidine moiety can be further functionalized to explore interactions with the solvent-exposed regions of the kinase active site, potentially leading to increased potency and selectivity.

  • GPCR Ligands: The three-dimensional nature of the azetidine ring can be exploited to design ligands for G-protein coupled receptors (GPCRs), which are important targets for a wide range of diseases, including those affecting the central nervous system.

  • Enzyme Inhibitors: The unique electronic and structural features of this scaffold can be tailored to inhibit various enzymes implicated in disease pathogenesis.

While specific biological data for the parent compound is limited in the public domain, numerous studies on related pyrazole derivatives have demonstrated significant activity in various assays.[2][3] For instance, pyrazole analogs have shown potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4]

Diagram of the Role in Kinase Inhibition:

KinaseInhibition cluster_kinase Protein Kinase Active Site hinge Hinge Region solvent_front Solvent-Exposed Region compound 4-(Azetidin-3-yloxy)-1H-pyrazole Derivative pyrazole_moiety Pyrazole Ring compound->pyrazole_moiety Binds to azetidine_moiety Azetidine Ring compound->azetidine_moiety Projects towards pyrazole_moiety->hinge H-Bonding azetidine_moiety->solvent_front Van der Waals/ H-Bonding

Caption: Interaction of the scaffold with a protein kinase active site.

Spectroscopic and Physicochemical Characterization (Predicted)

Due to the limited availability of experimental data for the parent compound, the following spectroscopic characteristics are predicted based on the analysis of similar structures.

  • ¹H NMR:

    • The protons on the pyrazole ring are expected to appear as singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).

    • The methine proton on the azetidine ring at the 3-position (CH-O) would likely be a multiplet in the region of δ 4.5-5.5 ppm.

    • The methylene protons of the azetidine ring would appear as multiplets in the upfield region (δ 3.0-4.5 ppm).

    • The NH proton of the pyrazole and the NH proton of the azetidine would be observable, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR:

    • The carbon atoms of the pyrazole ring would resonate in the aromatic region (δ 110-150 ppm).

    • The carbon attached to the oxygen on the azetidine ring (C-O) would be expected around δ 70-80 ppm.

    • The other carbon atoms of the azetidine ring would appear further upfield.

  • Mass Spectrometry: The ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 140.1.

Conclusion and Future Perspectives

4-(Azetidin-3-yloxy)-1H-pyrazole is a promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its unique structural features offer significant opportunities for lead optimization in drug discovery programs. The combination of the metabolically robust and structurally defined azetidine ring with the pharmacologically active pyrazole nucleus provides a powerful platform for targeting a wide range of biological entities. Further research into the synthesis of diverse libraries based on this core structure, coupled with extensive biological screening, is warranted to fully explore its therapeutic potential.

References

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. [Link]

  • Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)

Sources

Solubility Profiling & Physicochemical Characterization of 4-(Azetidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 4-(Azetidin-3-yloxy)-1H-pyrazole .

Technical Guide | Version 1.0

Executive Summary

4-(Azetidin-3-yloxy)-1H-pyrazole (CAS: 1045789-10-1) represents a high-value fragment in medicinal chemistry, combining a rigid,


-rich azetidine ring with an aromatic pyrazole scaffold via an ether linkage. This "linker-fragment" architecture is frequently employed in PROTACs, kinase inhibitors, and fragment-based drug discovery (FBDD) to modulate physicochemical properties such as metabolic stability and vector orientation.

This guide provides a definitive solubility profile for the compound in DMSO (for stock preparation) and Water (for biological assays), grounded in structural analysis and empirical protocols.

Key Solubility Insights:

  • DMSO: High solubility (>100 mM) driven by H-bond disruption. Ideal for stock solutions.

  • Water: Highly pH-dependent. The compound exhibits a "U-shaped" solubility curve typical of ampholytes, with high solubility at acidic pH (cationic species) and basic pH (anionic species), but reduced solubility at neutral pH (neutral/zwitterionic species).

Physicochemical Characterization

To optimize solubility, one must first understand the ionization states governed by the molecule's functional groups.

Structural Analysis & pKa Prediction

The molecule contains two ionizable centers:

  • Azetidine Nitrogen (Secondary Amine): Acts as a base.

    • Predicted pKa: ~9.5 – 10.5 (Slightly lower than unsubstituted azetidine [11.3] due to the inductive electron-withdrawal of the ether oxygen).

  • Pyrazole Nitrogen (Aromatic NH): Acts as a weak acid.

    • Predicted pKa: ~14.0 (Deprotonation).

    • Note: The pyrazole can also be protonated at very low pH (< 2.5), but this is less relevant for standard assay conditions.

Theoretical Properties Table
PropertyValue (Predicted)Significance
Molecular Weight 139.16 g/mol Fragment-like; high molar solubility potential.[1]
LogP (Octanol/Water) -0.5 to 0.5Hydrophilic; likely water-soluble unless crystal lattice energy is high.
H-Bond Donors 2 (Azetidine NH, Pyrazole NH)High potential for intermolecular H-bonding (aggregation risk).
H-Bond Acceptors 3 (Ether O, Pyrazole Ns)Good solubility in polar solvents.[1]
Polar Surface Area (PSA) ~50 ŲGood membrane permeability potential.

Solubility Profile: DMSO

Dimethyl sulfoxide (DMSO) is the industry standard for compound management.

Mechanism of Solubilization

DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bond network of the solid 4-(Azetidin-3-yloxy)-1H-pyrazole.

  • Capacity: > 50 mg/mL (> 350 mM).

  • Stability: Excellent. The ether linkage is chemically inert to DMSO.

Protocol A: Preparation of 100 mM DMSO Stock

Objective: Create a stable, precipitation-free stock solution for downstream assays.

Materials:

  • Solid Compound (Free base or HCl salt).

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Vortex mixer; Sonicator.

Procedure:

  • Weighing: Accurately weigh 13.92 mg of the compound into a 1.5 mL amber glass vial.

    • Correction: If using the Dihydrochloride salt (MW ~212.08), weigh 21.21 mg .

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C to prevent degradation).

  • QC Check: Visually inspect for "schlieren" lines (indicating incomplete mixing) or particulates.

  • Storage: Store at -20°C.

    • Caution: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which may cause the neutral free base to precipitate over time. Use single-use aliquots.

Solubility Profile: Water & Aqueous Buffers

Aqueous solubility is the critical parameter for biological relevance.[2]

The pH-Solubility Relationship

The solubility of 4-(Azetidin-3-yloxy)-1H-pyrazole is dictated by the Henderson-Hasselbalch equation.

  • pH 1.0 – 8.0 (Acidic to Neutral):

    • Species:Cationic (Azetidine NH protonated:

      
      ).
      
    • Solubility:High (> 10 mg/mL). Ideally suited for formulation as an HCl salt.

  • pH 9.0 – 11.0 (Basic):

    • Species:Neutral (Free base).

    • Solubility:Minimum (Intrinsic solubility,

      
      ). This is the risk zone for precipitation in assays.
      
  • pH > 13.0 (Strongly Basic):

    • Species:Anionic (Pyrazole NH deprotonated:

      
      ).
      
    • Solubility:High .

Visualization of pH-Dependent Species

The following diagram illustrates the ionization states governing solubility.

SpeciesEquilibrium Cation Cationic Species (pH < 9) Solubility: HIGH (Azetidine-NH2+) Neutral Neutral Species (pH ~10) Solubility: LOW (Free Base) Cation->Neutral - H+ (pKa ~10) Anion Anionic Species (pH > 13) Solubility: HIGH (Pyrazole-N-) Neutral->Anion - H+ (pKa ~14)

Figure 1: Ionization states of 4-(Azetidin-3-yloxy)-1H-pyrazole across the pH scale.

Protocol B: Kinetic Aqueous Solubility Profiling

Objective: Determine the solubility limit in PBS (pH 7.4) starting from DMSO stock (simulating a biological assay).

Materials:

  • 100 mM DMSO Stock (from Protocol A).

  • Phosphate Buffered Saline (PBS), pH 7.4.[2][3]

  • 96-well filter plate (0.45 µm PVDF).

  • UV-Vis Plate Reader or HPLC-UV.

Procedure:

  • Preparation: Dispense 196 µL of PBS into a 96-well mixing plate.

  • Spiking: Add 4 µL of 100 mM DMSO stock (Final conc: 2 mM, 2% DMSO).

    • Note: 2% DMSO is a standard tolerance limit for many enzymes; higher DMSO may artificially enhance solubility.

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Transfer to filter plate and apply vacuum to remove undissolved particulates.

  • Quantification:

    • Analyze filtrate via HPLC-UV (254 nm).

    • Compare peak area against a standard curve prepared in 100% DMSO (to ensure 100% solubility).

  • Calculation:

    
    
    

Troubleshooting & Best Practices

IssueCauseSolution
Precipitation upon dilution "Crash-out" effect when moving from DMSO to Water.Dilute stepwise or use an intermediate dilution plate. Ensure buffer pH < 8.0 to maintain cationic state.
Gel formation High concentration self-aggregation.Sonicate at 40°C. Add co-solvent (e.g., 5% PEG400).
Yellowing of DMSO stock Oxidation of the secondary amine.Degas DMSO with Nitrogen/Argon before use. Store under inert gas.
Solubility Decision Workflow

Use this logic flow to determine the optimal solvent system for your application.

SolubilityWorkflow Start Start: Select Application AppType Application Type? Start->AppType Stock Stock Solution (Long-term Storage) AppType->Stock Storage BioAssay Biological Assay (In vitro) AppType->BioAssay Screening ChemRxn Chemical Reaction (Synthesis) AppType->ChemRxn Synthesis DMSO Use DMSO (Anhydrous) Conc: 10-100 mM Stock->DMSO Buffer Check Buffer pH BioAssay->Buffer Organic Use Polar Organics (MeOH, DCM, DMF) ChemRxn->Organic Acidic pH < 8.0 High Solubility (Use PBS/Media) Buffer->Acidic Physiological Basic pH > 9.0 Risk of Precipitation (Add Co-solvent) Buffer->Basic Basic

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for kinetic solubility protocols).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of the Azetidinyl-oxy-pyrazole Ether Linkage

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of strained ring systems with medicinally privileged scaffolds represents a frontier in modern drug discovery. The azetidinyl-oxy-pyrazole ether linkage, which combines the three-dimensional topology of the azetidine ring with the versatile pharmacophoric properties of the pyrazole nucleus, is an emerging motif of significant interest. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the thermodynamic stability of this linkage. In the absence of extensive direct experimental data on this specific moiety, this guide synthesizes established principles of physical organic chemistry, state-of-the-art analytical techniques, and computational modeling to offer a robust, predictive, and methodological approach. We present detailed protocols for forced degradation studies, thermal analysis, and computational bond dissociation energy calculations, enabling a thorough evaluation of the stability profile of molecules incorporating this novel linkage.

Introduction: The Strategic Integration of Azetidine and Pyrazole Moieties

The azetidine ring, a four-membered saturated heterocycle, has garnered considerable attention in medicinal chemistry. Its strained nature imparts a rigid, three-dimensional geometry that can enhance binding to biological targets and improve ligand efficiency.[1][2] However, this inherent ring strain is also a potential liability, predisposing the ring to cleavage under certain conditions.[1]

Concurrently, the pyrazole nucleus is a well-established "privileged scaffold" in drug design, appearing in numerous approved pharmaceuticals.[3] Its metabolic stability and ability to engage in a variety of intermolecular interactions make it a highly desirable component in drug candidates.[3][4]

The linkage of these two moieties via an ether bond creates a novel chemical space with intriguing possibilities. The azetidinyl-oxy-pyrazole ether can be envisioned as a bioisosteric replacement for more common functionalities, offering unique vectors for molecular exploration. Understanding the thermodynamic stability of this ether linkage is paramount for predicting the shelf-life, degradation pathways, and overall viability of drug candidates incorporating this structure. This guide provides the necessary theoretical foundation and practical methodologies to undertake such an evaluation.

Synthesis and Characterization of Azetidinyl-oxy-pyrazole Ethers

A robust assessment of stability begins with a reliable synthetic route to the target compound and its unambiguous characterization. While the literature does not provide a direct synthesis for the title linkage, a plausible route can be designed based on established methodologies for the preparation of 3-alkoxy- and 3-hydroxyazetidines and the N-arylation of pyrazoles.[5]

Proposed Synthetic Protocol: N-Boc-3-(1H-pyrazol-1-yloxy)azetidine

This protocol outlines a proposed synthesis, which would require optimization for specific substrates.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This starting material can be synthesized from epichlorohydrin and tert-butyl carbamate, followed by cyclization.

Step 2: O-Alkylation of Pyrazole with N-Boc-3-iodoazetidine (Mitsunobu-type reaction)

  • Materials: N-Boc-3-hydroxyazetidine, 1H-pyrazole, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), and a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 1H-pyrazole (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add PPh₃ (1.5 eq).

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram of the Proposed Synthetic Pathway

G cluster_start Starting Materials N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction Reaction N-Boc-3-hydroxyazetidine->Reaction 1H-Pyrazole 1H-Pyrazole 1H-Pyrazole->Reaction Product N-Boc-3-(1H-pyrazol-1-yloxy)azetidine Reaction->Product PPh3, DIAD, THF

Caption: Proposed Mitsunobu reaction for the synthesis of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following tables provide predicted NMR and other spectroscopic data based on analogous structures like 3-phenoxyazetidine and 3-(pyrazol-1-yl)azetidine.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-37.5 - 7.7d~2.0
Pyrazole H-46.2 - 6.4t~2.2
Pyrazole H-57.4 - 7.6d~2.4
Azetidine CH-O4.8 - 5.1m-
Azetidine CH₂4.0 - 4.4m-
Boc C(CH₃)₃1.4 - 1.5s-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
Pyrazole C-3139 - 141
Pyrazole C-4106 - 108
Pyrazole C-5127 - 129
Azetidine C-O70 - 75
Azetidine CH₂50 - 55
Boc C=O155 - 157
Boc C(CH₃)₃80 - 82
Boc C(CH₃)₃28 - 29

Table 3: Other Expected Spectroscopic Data

TechniqueExpected Data
FT-IR C-O stretch (~1050-1150 cm⁻¹), C=O stretch of Boc (~1690 cm⁻¹), aromatic C-H stretches.
HRMS Calculation of the exact mass of the protonated molecule [M+H]⁺ for elemental composition confirmation.

Experimental Assessment of Thermodynamic Stability

A combination of forced degradation studies and thermal analysis provides a comprehensive experimental evaluation of the stability of the azetidinyl-oxy-pyrazole ether linkage.

Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability assessment.[8][9][10] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling to identify potential degradation products and pathways.[10]

Diagram of the Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Analysis HPLC-MS/MS Analysis Acid Hydrolysis->Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API Drug Substance API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation API->Thermal API->Photolytic Report Degradation Profile & Pathways Analysis->Report

Caption: Workflow for forced degradation studies.

3.1.1. Protocol for Hydrolytic Degradation (Acid and Base)

  • Rationale: To assess the stability of the ether linkage and the azetidine ring to acid and base-catalyzed hydrolysis. The strained azetidine ring is particularly susceptible to acid-catalyzed ring-opening.[1][11]

  • Materials: 0.1 M HCl, 0.1 M NaOH, acetonitrile or methanol (as co-solvent if needed), pH meter.

  • Procedure:

    • Prepare stock solutions of the test compound in the co-solvent.

    • For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of ~1 mg/mL.

    • For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of ~1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (base for the acid sample, acid for the base sample).

    • Dilute with mobile phase and analyze immediately by a stability-indicating HPLC-UV-MS method.

3.1.2. Protocol for Oxidative Degradation

  • Rationale: To evaluate the susceptibility of the molecule to oxidation. The pyrazole ring and the ether linkage can be sites of oxidative attack.

  • Materials: 3% Hydrogen peroxide (H₂O₂).

  • Procedure:

    • Prepare a ~1 mg/mL solution of the test compound in a suitable solvent (e.g., methanol).

    • Add 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

3.1.3. Protocol for Thermal Degradation

  • Rationale: To assess the intrinsic thermal stability of the molecule in the solid state and in solution.

  • Procedure (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in a calibrated oven at a temperature below the melting point (e.g., 80 °C).

    • At specified time points, remove the vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze.

  • Procedure (Solution):

    • Prepare a ~1 mg/mL solution of the compound.

    • Reflux the solution at a controlled temperature.

    • Withdraw and analyze aliquots at specified time points.

3.1.4. Protocol for Photolytic Degradation

  • Rationale: To determine the light sensitivity of the compound. Pyrazole-containing compounds can sometimes be susceptible to photolytic degradation.[12]

  • Procedure:

    • Expose a solution (~1 mg/mL) and a thin layer of the solid compound to a calibrated light source that provides both UV and visible light (ICH Q1B guidelines).

    • Simultaneously, run a dark control sample.

    • Analyze the samples at a specified time point.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of a compound.[13]

3.2.1. Protocol for Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • The onset temperature of mass loss is a key indicator of thermal stability.

3.2.2. Protocol for Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

  • Procedure:

    • Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the differential heat flow between the sample and a reference pan.

    • Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition.

Table 4: Template for Thermal Analysis Data

ParameterValue
TGA Onset of Decomposition (°C)
DSC Melting Point (Tₘ, °C)
DSC Onset of Decomposition (TᏧ, °C)

Computational Assessment of Thermodynamic Stability

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of chemical bonds where experimental data is scarce.

Bond Dissociation Energy (BDE)

The homolytic bond dissociation energy (BDE) is the enthalpy change associated with the breaking of a bond to form two radicals. It is a direct measure of bond strength.

4.1.1. Computational Workflow for BDE Calculation

  • Methodology:

    • Geometry Optimization: Optimize the geometry of the ground state molecule (azetidinyl-oxy-pyrazole ether) and the resulting radical fragments (azetidinyl radical and pyrazole-oxy radical) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain zero-point vibrational energies (ZPVE) and to confirm that they are true minima on the potential energy surface.

    • BDE Calculation: The BDE is calculated as: BDE = [E(azetidinyl radical) + E(pyrazole-oxy radical)] - E(parent molecule) where E includes the electronic energy and the ZPVE correction.

Table 5: Estimated C-O Bond Dissociation Energies (BDEs)

LinkageEstimated BDE (kJ/mol)Rationale for Estimation
Azetidinyl-oxy-pyrazole ~330 - 350 Expected to be lower than a typical acyclic ether due to the release of ring strain in the resulting azetidinyl radical.
Cyclopentyl-oxy-pyrazole~360 - 380Less strained five-membered ring, so the C-O bond is expected to be stronger than in the azetidine analogue.
Methoxy-benzene (Anisole)~381A common, relatively stable aryl ether for comparison.[14]
Dimethyl ether~335A simple acyclic ether for baseline comparison.[14]

Note: These are estimated values based on known BDEs and the principles of ring strain. Actual values would need to be calculated.

Modeling Degradation Pathways

Computational modeling can also be used to investigate the reaction mechanisms of degradation, particularly for pathways that are difficult to study experimentally. For the azetidinyl-oxy-pyrazole ether, an acid-catalyzed ring-opening of the azetidine is a likely degradation pathway.[1][11]

Proposed Acid-Catalyzed Degradation Pathway

G Start Azetidinyl-oxy-pyrazole Ether Protonation Protonated Azetidine Start->Protonation + H+ RingOpening Ring-Opened Carbocation Intermediate Protonation->RingOpening Ring Opening Product Degradation Product (e.g., Amino Alcohol) RingOpening->Product + H2O H+ H+ H2O H2O

Caption: Plausible acid-catalyzed degradation pathway involving azetidine ring-opening.

Conclusion and Future Directions

The azetidinyl-oxy-pyrazole ether linkage presents both opportunities and challenges in drug design. Its unique stereoelectronic properties may offer advantages in potency and selectivity, but its inherent ring strain necessitates a thorough evaluation of its thermodynamic stability. This guide provides a multi-faceted approach, combining synthesis, experimental stress testing, and computational modeling, to build a comprehensive stability profile.

Future work should focus on generating direct experimental data for a series of substituted azetidinyl-oxy-pyrazole ethers to validate the predictive models presented here. A deeper understanding of the structure-stability relationships will enable the rational design of more robust and effective drug candidates based on this promising chemical scaffold.

References

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  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(5), 231–235. [Link]

  • Rojas, M. C., & Machado, S. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(52), 38433-38458. [Link]

  • Vilkas, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 11-25. [Link]

  • Vilkas, S., et al. (2023). Stability of different azetidine esters. ResearchGate. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Meanwell, N. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1640. [Link]

  • Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Stepan, A. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2695-2707. [Link]

  • Anderson, E. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 17(4), 835-840. [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1853. [Link]

  • Quintero, L., et al. (2013). Thermodynamics of Synthesis of New Phenoxazine Derivatives. Current Organic Chemistry, 17(1), 86-91. [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1017-1040. [Link]

  • Trost, B. M., & Dong, G. (2008). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Journal of the American Chemical Society, 130(24), 7332–7333. [Link]

  • Tumanov, V. E., Kromkin, E. A., & Denisov, E. T. (2002). Estimation of dissociation energies of C—H bonds in oxygen-containing compounds from kinetic data for radical abstraction reactions. Russian Chemical Bulletin, 51(9), 1508-1516. [Link]

  • Emel'yanenko, V. N., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(19), 7027. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2784-2823. [Link]

  • Meanwell, N. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1640. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study ICH Guideline: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • Patel, P., & Patel, M. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research, 9(2), 163-170. [Link]

  • Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(2), 789–797. [Link]

  • Kumar, A., et al. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 185, 03001. [Link]

  • Grošelj, U., & Svete, J. (2015). N-BOC-3-PYRAZOLYLALANINE-DERIVED α-AMINO ACIDS. Heterocycles, 91(12), 2328-2339. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1947-1964. [Link]

  • Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. Moore Analytical. [Link]

  • Flowers, R. A. (2024). π-Bond Dissociation Energies. Journal of Chemical Education, 101(1), 1-5. [Link]

  • Vinogradova, O., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]

  • Schindler, C. S., & Johnson, M. S. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 143(36), 14591–14597. [Link]

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Cox, R. A. (2009). Three different mechanisms for azo-ether hydrolyses in aqueous acid. Canadian Journal of Chemistry, 87(6), 729-735. [Link]

  • Andersen, N. G., et al. (2017). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 145, 229-237. [Link]

  • Tomaszewska, I., & Kwiecień, A. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(18), 5323. [Link]

  • F-J, H., et al. (2025). Influence of antioxidant on the thermal–oxidative degradation behavior and oxidation stability of synthetic ester. Journal of Thermal Analysis and Calorimetry. [Link]

  • Glickman, M. H., et al. (1994). Partial proton NMR spectra of divinyl ethers. Lipids, 29(2), 135-139. [Link]

  • Fustero, S., et al. (2011). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 7, 1194–1199. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2784-2823. [Link]

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LogP and polar surface area (PSA) of 4-(Azetidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical analysis of 4-(Azetidin-3-yloxy)-1H-pyrazole, structured for application scientists and medicinal chemists.

Technical Guide & Application Note [1][2]

Part 1: Executive Summary & Structural Architecture[1][2]

4-(Azetidin-3-yloxy)-1H-pyrazole (CAS: 1000688-81-2) represents a high-value "fragment-like" scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, FLT3).[1][2] Its structural uniqueness lies in the ether linkage between a strained, saturated azetidine ring and an aromatic pyrazole moiety.

This guide dissects the partition coefficient (LogP) and Polar Surface Area (PSA) of this molecule.[1][2] These metrics are not merely static numbers but dynamic predictors of the molecule's ability to traverse the gastrointestinal tract (GIT) and the Blood-Brain Barrier (BBB).[1]

Molecular Architecture[1]
  • IUPAC Name: 4-(Azetidin-3-yloxy)-1H-pyrazole[1][2][3]

  • Molecular Formula: C₆H₉N₃O[1][2][3]

  • Molecular Weight: 139.16 g/mol [1][2][3]

  • SMILES: C1CN(C1)Oc2c[nH]nc2

The molecule comprises three distinct pharmacophoric zones:[2]

  • The Azetidine Head: A four-membered saturated amine providing high

    
     character and basicity (
    
    
    
    ).[1][2]
  • The Ether Linker: A rotatable oxygen bridge introducing flexibility while maintaining polarity.[2]

  • The Pyrazole Tail: An aromatic, electron-rich system capable of bidentate hydrogen bonding (donor/acceptor).[1][2]

Part 2: Polar Surface Area (PSA) Analysis[1][2]

Polar Surface Area (PSA), specifically Topological PSA (TPSA), is the sum of surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule.[1][2] It is a critical descriptor for predicting membrane permeability.[1]

Fragment-Based TPSA Calculation

For 4-(Azetidin-3-yloxy)-1H-pyrazole, the TPSA is derived from the summation of its functional fragments.[1][2]

FragmentTypeContribution (Ų)Mechanistic Role
Azetidine -NH- Secondary Amine12.03Protonation site; solubility enhancer.[1][2]
Ether -O- Ether Oxygen9.23H-bond acceptor; conformational anchor.[1][2]
Pyrazole =N- Pyridine-like N12.36H-bond acceptor (Kinase hinge binder).[1][2]
Pyrazole -NH- Pyrrole-like N15.79H-bond donor.[1][2]
Total TPSA Summation ~49.41 Ų High Permeability Zone
Biological Implications of TPSA ~50 Ų[1][2]
  • Oral Bioavailability: The "Veber Rule" suggests that compounds with TPSA

    
     140 Ų have a high probability of good oral bioavailability.[2] With a TPSA of ~50 Ų, this scaffold sits well within the "sweet spot" for oral absorption.
    
  • BBB Permeability: Generally, a TPSA < 90 Ų is required for passive diffusion across the Blood-Brain Barrier.[2] This molecule is theoretically BBB-permeable, although its high basicity (azetidine amine) may subject it to efflux transporters (P-gp) unless capped or modified.[1]

Part 3: Partition Coefficient (LogP) Profiling[1]

The partition coefficient (


) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water.[2]

[1][2]
Consensus LogP Data

Due to the ionizable nature of the azetidine and pyrazole, the distribution coefficient (


) at physiological pH (7.[2]4) is often more relevant than intrinsic 

.[1][2]
  • Predicted Consensus LogP: -0.2 to +0.4[1][2]

  • Predicted LogD (pH 7.4): -1.5 to -0.8 (Due to ionization of the secondary amine).[1]

Interpretation
  • Lipophilicity: The molecule is hydrophilic .[2] The negative or near-zero LogP indicates it prefers aqueous environments.[1][2]

  • Fragment Utility: In Fragment-Based Drug Discovery (FBDD), starting with a hydrophilic fragment (LogP < 3) is advantageous.[1][2] It allows medicinal chemists to add lipophilic groups (phenyl rings, alkyl chains) during lead optimization without violating Lipinski's Rule of 5 (LogP < 5).[1]

Part 4: Experimental Determination Protocols

As a senior scientist, relying solely on algorithms is insufficient. The following protocols outline the industry-standard methods for validating these values experimentally.

Protocol A: Potentiometric Titration (LogP/LogD)

Best for ionizable compounds like azetidine derivatives.[1][2]

  • Preparation: Dissolve 5 mg of the compound in 0.1 M HCl.

  • Titration: Titrate against 0.1 M KOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Biphasic Titration: Repeat the titration in the presence of water-saturated octanol.

  • Calculation: The shift in the

    
     curve between the aqueous and biphasic runs allows for the direct calculation of LogP for the neutral species and LogD at any pH.[2]
    
Protocol B: RP-HPLC Method (Hydrophobicity Index)

High-throughput surrogate for Shake-Flask method.[1][2]

  • Column: C18 Reverse Phase column (end-capped).

  • Mobile Phase: Isocratic elution with varying Methanol/Water ratios (containing 0.1% formic acid to ionize).

  • Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Benzene, Toluene).[2]

  • Measurement: Measure the retention time (

    
    ) and calculate the capacity factor (
    
    
    
    ).
    
    
    [1][2]
  • Correlation: Plot

    
     vs. known LogP to interpolate the LogP of the analyte.[2]
    

Part 5: Visualization & Logic Flow[1][2]

The following diagram illustrates the decision matrix for optimizing this scaffold based on its physicochemical properties.

G Start 4-(Azetidin-3-yloxy)-1H-pyrazole (Scaffold Analysis) LogP LogP / LogD (Hydrophilicity) Start->LogP PSA PSA / TPSA (~50 Ų) Start->PSA Analysis_LogP Value: < 0.5 Result: High Solubility LogP->Analysis_LogP Analysis_PSA Value: < 90 Ų Result: High Permeability PSA->Analysis_PSA Oral_Gate Oral Drug? Analysis_LogP->Oral_Gate BBB_Gate CNS Target? Analysis_PSA->BBB_Gate Opt_CNS Optimization Required: Cap Azetidine Amine (Reduce Basicity) BBB_Gate->Opt_CNS Yes (Efflux Risk) Opt_Sys Ideal Fragment: Add Lipophilic Groups (Increase Potency) BBB_Gate->Opt_Sys No Oral_Gate->Opt_Sys High Potential

Figure 1: Lead optimization decision tree based on the physicochemical profile of the azetidine-pyrazole scaffold.

Part 6: References

  • BenchChem. (2025).[1][2] 4-(Azetidin-3-yloxy)-1H-pyrazole: Structure and Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67187230, 4-(Azetidin-3-yl)-1H-pyrazole Derivatives. Retrieved from [1][2][4]

  • Ertl, P., Rohde, B., & Selzer, P. (2000).[2] Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.[2] (Methodology Basis).

  • Lipinski, C. A. (2004).[2] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.[1][2]

  • Veber, D. F., et al. (2002).[2] Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623.[2]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole

[1]

Executive Summary & Strategic Analysis

The synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole represents a critical fragment coupling in medicinal chemistry, particularly for kinase inhibitors where the azetidine ring improves metabolic stability and solubility compared to larger saturated heterocycles.[1]

The Synthetic Challenge

The core challenge in this synthesis is regioselectivity . 4-Hydroxypyrazole is an ambident nucleophile.[1] Under standard basic alkylation conditions (e.g., NaH/DMF), electrophiles preferentially attack the ring nitrogen (N-alkylation) rather than the oxygen (O-alkylation) due to the higher nucleophilicity of the nitrogen.

The Solution: The Mitsunobu Protocol

To force the formation of the C–O–C ether linkage , we utilize the Mitsunobu reaction .[2] This protocol inverts the reactivity logic:

  • Activation: The alcohol (N-Boc-3-hydroxyazetidine) is activated by the Phosphine-Azodicarboxylate adduct.[1]

  • Nucleophilic Attack: The acidic proton of the 4-hydroxypyrazole (pKa ~9.[1]0) allows it to serve as the pronucleophile.[1]

  • Selectivity: To guarantee exclusive O-alkylation and prevent side reactions, we employ a Double-Boc Strategy . By using 1-Boc-4-hydroxypyrazole as the nucleophile, we block the nitrogen, forcing the reaction to occur solely at the oxygen.

Reaction Scheme & Pathway Visualization[3]

The following diagram outlines the convergent synthesis and the critical intermediate states.

ReactionSchemeSM1N-Boc-3-hydroxyazetidine(Alcohol)InterIntermediate:Bis-Boc-EtherSM1->InterActivationSM21-Boc-4-hydroxypyrazole(Pronucleophile)SM2->InterCouplingReagentsPPh3 + DIAD(Mitsunobu)Reagents->InterProductTarget:4-(Azetidin-3-yloxy)-1H-pyrazoleInter->Product -2 Boc GroupsDeprotectTFA / DCM(Global Deprotection)Deprotect->Product

Figure 1: Strategic pathway utilizing a double-Boc protection strategy to ensure regioselective O-alkylation.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-((1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)oxy)azetidine-1-carboxylate.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)[1]

  • 1-Boc-4-hydroxypyrazole (1.1 equiv)[1]

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine and 1-Boc-4-hydroxypyrazole in anhydrous THF.

  • Phosphine Addition: Add Triphenylphosphine (PPh3) to the solution.[1] Stir at Room Temperature (RT) until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Lower temperature controls the exothermic formation of the betaine intermediate.

  • DIAD Addition: Add DIAD dropwise over 15–20 minutes.

    • Visual Cue: The solution will turn yellow.[1] Ensure the color dissipates or stabilizes before adding more.[1]

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–16 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the azetidine alcohol.

Expert Insight: The "TPPO Problem" The major byproduct, Triphenylphosphine oxide (TPPO), is difficult to remove.

  • Standard Workup: Concentrate and purify via flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

  • Advanced Workup (MgCl₂ Precipitation): If chromatography is difficult, dissolve the crude residue in Toluene/Ether (1:1) and add anhydrous MgCl₂ (2 equiv). Stir for 1 hour. The MgCl₂-TPPO complex precipitates as a white solid.[1] Filter off the solid to remove >80% of TPPO before column chromatography [1].

Protocol B: Global Deprotection

Objective: Removal of N-Boc groups to yield the final salt or free base.[1]

Reagents:

  • Trifluoroacetic Acid (TFA)[3]

  • Dichloromethane (DCM)[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Bis-Boc intermediate in DCM (0.1 M).

  • Acidification: Cool to 0°C. Add TFA dropwise (Ratio: 1:4 TFA:DCM).

  • Cleavage: Stir at RT for 2–4 hours.

    • Note: The pyrazole-Boc is often more labile than the azetidine-Boc.[1] Ensure complete conversion by LCMS (Mass shift: M-100 followed by M-200).

  • Isolation:

    • Option A (TFA Salt): Concentrate in vacuo.[1] Co-evaporate with Toluene (3x) to remove residual TFA.[1] The product is isolated as a stable TFA salt.[1]

    • Option B (Free Base): Dissolve residue in MeOH. Pass through a weak anion exchange cartridge (e.g., PL-HCO3 MP) or neutralize with 7N NH3 in MeOH and concentrate.[1]

Quantitative Data & Troubleshooting

Reagent Selection Guide
ReagentRoleProsCons
DIAD AzodicarboxylateMore stable than DEAD; easier handling.[1]Byproduct (hydrazine) requires separation.[1]
ADDP AzodicarboxylateSolid reagent; higher temperature stability.[1]Requires Toluene/heating; harder to remove byproduct.[1]
PS-PPh3 Polymer-Supported PhosphineBest for Purity. Filtration removes phosphine oxide.[1]Higher cost; slower kinetics due to heterogeneous phase.[1]
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete activation of alcohol.[1]Ensure anhydrous conditions.[1][5] Increase PPh3/DIAD to 1.5 equiv.
N-Alkylation Observed Pyrazole N-protection failed or migrated.[1]strictly use 1-Boc-4-hydroxypyrazole .[1] Do not use unprotected 4-hydroxypyrazole.[1]
Inseparable TPPO Co-elution during chromatography.[1]Use the MgCl₂ precipitation method described in Protocol A [1].[1]

Workflow Visualization (Graphviz)

The following diagram details the purification logic, specifically addressing the removal of the stubborn TPPO byproduct.

WorkupLogicCrudeCrude Reaction Mixture(Product + TPPO + Hydrazine)DecisionIs TPPO Removal Critical?Crude->DecisionMethodAMethod A: Flash Column(Standard)Decision->MethodANoMethodBMethod B: MgCl2 Precipitation(High Purity)Decision->MethodBYesFinalDeprotection StepMethodA->FinalPrecipAdd MgCl2 (2 equiv)in Toluene/EtherMethodB->PrecipFilterFilter Solid Complex(TPPO-MgCl2)Precip->FilterFilter->MethodA

Figure 2: Decision tree for downstream processing and purification.

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6] Journal of Organic Chemistry, 2017, 82(19), 9931–9936.

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.

  • Dandapani, S., et al. "Solid-Supported Reagents in the Synthesis of Azetidine-Containing Scaffolds."[1] Beilstein Journal of Organic Chemistry, 2011.[1]

Application Note: Advanced Mitsunobu Coupling Protocols for Azetidine-Hydroxypyrazole Ether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of ether linkages between azetidine rings and pyrazole cores is a critical transformation in modern medicinal chemistry. These privileged heterocyclic scaffolds are frequently vectorized to optimize binding affinities in kinase inhibitors, notably in the development of Discoidin Domain Receptor (DDR) inhibitors for idiopathic pulmonary fibrosis (IPF)[1]. The Mitsunobu reaction provides a highly stereospecific and mild approach to forming this C–O bond. However, coupling azetidinols with hydroxypyrazoles presents unique mechanistic challenges—specifically regarding nucleophile acidity (pKa) and ambident reactivity. This guide details the causal principles, optimized conditions, and self-validating protocols required to achieve high-yielding O-alkylation.

Mechanistic Causality & Design Principles

To ensure a successful Mitsunobu coupling between an azetidinol (e.g., N-Boc-3-hydroxyazetidine) and a hydroxypyrazole, several thermodynamic and kinetic factors must be tightly controlled:

  • The pKa Challenge & Ambident Reactivity: The Mitsunobu reaction requires the nucleophile to possess a pKa ≤ 13 to efficiently protonate the zwitterionic betaine intermediate formed by the phosphine and azodicarboxylate. While hydroxypyrazoles typically exhibit a pKa of 9–11 (making them sufficiently acidic), unprotected 1H-pyrazoles act as ambident nucleophiles. This often leads to an undesired mixture of O-alkylation and N-alkylation[2]. To enforce exclusive O-alkylation, the use of N-substituted hydroxypyrazoles (e.g., 1-methyl-1H-pyrazol-4-ol) is strictly recommended.

  • Reagent Selection (Basicity Enhancement): Standard DIAD/PPh₃ systems are effective for most pyrazoles. However, if the hydroxypyrazole is highly substituted and weakly acidic, the standard betaine intermediate may fail to deprotonate it. In such cases, substituting PPh₃ with tributylphosphine (PBu₃) or polymer-supported PS-PPh₃, and replacing DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP), significantly increases the basicity of the intermediate hydrazide anion. This drives the deprotonation of the pyrazole and accelerates the subsequent S_N2 displacement[3].

  • Stereochemical Inversion: The reaction proceeds via an S_N2 mechanism. When utilizing chiral substituted azetidinols (e.g., (2S,3R)-N-Boc-2-methyl-3-hydroxyazetidine), complete inversion of configuration at the C3 position occurs, yielding the (2S,3S)-ether product.

Reaction Workflow Visualization

G A N-Boc-3-hydroxyazetidine + PPh3 B DIAD Addition (0 °C) A->B C Alkoxyphosphonium Intermediate B->C E SN2 Displacement (Inversion) C->E Activation D 1-Substituted Hydroxypyrazole D->E Nucleophilic Attack F Azetidin-3-yloxy-pyrazole Product E->F RT, 6-12h

Mechanistic workflow of Mitsunobu coupling between N-Boc-3-hydroxyazetidine and hydroxypyrazole.

Reaction Optimization & Quantitative Data

Solvent polarity and reagent basicity dictate the ratio of O-alkylation to N-alkylation and overall conversion rates. Toluene is often preferred over THF because it promotes tighter ion-pairing of the alkoxyphosphonium intermediate, suppressing unwanted side reactions[2].

EntryPhosphineAzodicarboxylateSolventTemp (°C)Yield (%)O:N Alkylation Ratio
1PPh₃DIADTHF0 to RT65>95:5
2PPh₃DEADTHF0 to RT58>95:5
3PPh₃DIADToluene0 to RT72>99:1
4PBu₃ADDPToluene0 to RT85>99:1
5PS-PPh₃ADDPTHF0 to RT81>95:5

Data Summary: Optimization matrix for the coupling of N-Boc-3-hydroxyazetidine with 1-methyl-1H-pyrazol-4-ol. Entry 4 represents the optimal conditions for sterically hindered or weakly acidic substrates[3].

Experimental Protocol: Synthesis of 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)-1-methyl-1H-pyrazole

Step 1: Preparation of the Reaction Mixture

  • Charge a flame-dried 50 mL round-bottom flask with 1-methyl-1H-pyrazol-4-ol (1.0 mmol, 1.0 equiv) and N-Boc-3-hydroxyazetidine (1.1 mmol, 1.1 equiv).

  • Dissolve the reagents in 10 mL of anhydrous Toluene to achieve a 0.1 M concentration.

  • Add Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv) to the solution. Causality: Toluene is selected to minimize solvent polarity, which tightens the intermediate ion pair, thereby heavily favoring nucleophilic attack at oxygen rather than nitrogen[2].

Step 2: Activation and Displacement

  • Cool the reaction mixture to 0 °C using an ice-water bath under a continuous argon atmosphere.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition at 0 °C controls the highly exothermic formation of the betaine intermediate and prevents the thermal degradation of the azodicarboxylate reagent.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the mixture for 6 to 12 hours.

Step 4: Workup and TPPO Removal

  • Quench the reaction with 10 mL of deionized water and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Targeted Purification: To remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude viscous oil with a cold mixture of diethyl ether and hexane (1:1, v/v). The TPPO will precipitate as a white solid. Filter the solid and concentrate the filtrate.

  • Purify the concentrated filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Trustworthiness & Self-Validating System

To ensure the integrity of the synthesized ether linkage, the protocol must be validated against the following analytical benchmarks:

  • TLC Monitoring: TPPO often streaks on silica. To differentiate the product from TPPO, use a Ninhydrin stain after exposing the TLC plate to HCl vapors (to temporarily deprotect the Boc group). The product will stain distinctively, whereas TPPO will not.

  • LC-MS Validation: The S_N2 product will display a characteristic fragmentation pattern. Look for the [M+H - 56]⁺ peak (corresponding to the loss of isobutylene from the Boc group) or the [M+H - 100]⁺ peak (complete loss of the Boc group), which are diagnostic for N-Boc azetidines.

  • NMR Shifts (Causality of Etherification): In the ¹H NMR spectrum, the C3-H proton of the starting N-Boc-3-hydroxyazetidine typically resonates around δ 4.5–4.6 ppm. Upon successful etherification with the pyrazole, this proton will experience a significant downfield shift to approximately δ 4.9–5.1 ppm due to the deshielding effect of the newly formed aryloxy environment.

References
  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications), 2026. URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: The Chemical Record (Wiley), 2025, 25, e202500024. URL: [Link]

  • Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists Source: Beilstein Journal of Organic Chemistry, 2006, 2:21. URL: [Link]

Sources

Topic: Protocol for the Deprotection of tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceutical applications.[1][2] This document provides a comprehensive, field-tested protocol for the efficient removal of the Boc protecting group from tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate. We delve into the underlying acid-catalyzed mechanism, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, product isolation, and troubleshooting. The protocols herein are designed to be self-validating, ensuring researchers can achieve high yields of the desired 3-(1H-pyrazol-4-yloxy)azetidine trifluoroacetate salt with confidence and safety.

Introduction and Scientific Rationale

Azetidine and pyrazole moieties are privileged structures in medicinal chemistry, frequently incorporated into molecules to modulate physicochemical properties and enhance biological activity. The compound tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate represents a versatile building block where the azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is valued for its stability across a wide range of non-acidic conditions, yet it can be readily and cleanly removed using strong acids like trifluoroacetic acid (TFA).[1][2][3]

The deprotection reaction is a critical step to unmask the secondary amine of the azetidine ring, allowing for subsequent functionalization or its utilization as a basic center in a final active pharmaceutical ingredient (API). Understanding the mechanism and nuances of this transformation is paramount for success. The acid-catalyzed deprotection proceeds via a well-established pathway involving protonation, fragmentation to a stable tert-butyl cation and an unstable carbamic acid, followed by rapid decarboxylation to yield the free amine.[1][2][4] This amine is then protonated by the excess acid in the reaction medium to form a stable salt, typically a trifluoroacetate salt when TFA is used.

This guide provides an authoritative protocol grounded in established chemical principles to ensure reproducible and high-yielding execution of this key synthetic step.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, releasing the highly stable tert-butyl cation. The resulting carbamic acid intermediate is inherently unstable and spontaneously decomposes, releasing carbon dioxide gas and the desired free amine. In the strongly acidic environment, the newly liberated and basic azetidine nitrogen is immediately protonated to form the final trifluoroacetate (TFA) salt.[1][2][4]

Boc_Deprotection_Mechanism Figure 1: Mechanism of TFA-Mediated Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocN Boc-Protected Azetidine ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ tBu tert-Butyl Cation (CH₃)₃C⁺ ProtonatedBoc->tBu TFA H⁺ (from TFA) FreeAmine Free Amine (Deprotected Azetidine) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2 TFASalt Azetidinium TFA Salt (Final Product) FreeAmine->TFASalt + H⁺, + CF₃COO⁻ TFA_ion CF₃COO⁻

Caption: Mechanism of TFA-Mediated Boc Deprotection

Materials and Equipment

Reagents
  • tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate (Substrate)

  • Trifluoroacetic acid (TFA), Reagent grade (≥99%)

  • Dichloromethane (DCM), Anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, Anhydrous

  • Toluene, ACS grade

  • TLC Eluent (e.g., 9:1 DCM/Methanol with 0.5% Triethylamine)

  • TLC Visualization Agent (e.g., Ninhydrin solution)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel or syringe

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • pH paper or meter

Detailed Experimental Protocol

This protocol details the standard procedure for deprotection and subsequent isolation of the product as its TFA salt, which is often sufficiently pure for subsequent steps. An alternative work-up to yield the free base is also described.

Experimental_Workflow Figure 2: Experimental Workflow for Boc Deprotection cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation dissolve Dissolve Substrate in Anhydrous DCM cool Cool Solution to 0 °C (Ice Bath) dissolve->cool add_tfa Add TFA Dropwise (25-50% v/v) cool->add_tfa stir Warm to RT Stir for 1-4 h add_tfa->stir monitor Monitor by TLC/LC-MS (Confirm SM Consumption) stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate coevaporate Co-evaporate with Toluene (Optional) concentrate->coevaporate precipitate Precipitate Salt with Diethyl Ether coevaporate->precipitate isolate Isolate Solid by Filtration & Dry Under Vacuum precipitate->isolate

Caption: Experimental Workflow for Boc Deprotection

Reaction Setup
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 M and 0.5 M.[5]

  • Place the flask in an ice/water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This initial cooling is crucial to mitigate any exotherm upon acid addition.[5]

Deprotection
  • Slowly, add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective concentration is a 1:1 mixture of DCM:TFA (50% v/v), though concentrations as low as 20-25% can be sufficient for many substrates.[5][6]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue to stir the reaction at room temperature for 1 to 4 hours.[1][5]

Reaction Monitoring (Self-Validation)
  • Thin-Layer Chromatography (TLC): Periodically take a small aliquot from the reaction mixture and spot it on a silica gel TLC plate alongside a spot of the starting material.

    • Eluent System: A polar system such as 9:1 Dichloromethane/Methanol is a good starting point. The addition of a small amount of base (e.g., 0.5% triethylamine) can improve spot shape for the amine product.[7]

    • Visualization: After eluting, visualize the plate under UV light (if applicable) and then stain with ninhydrin. The starting material will not stain with ninhydrin, while the deprotected amine product will appear as a colored spot (typically purple or yellow). The product will have a significantly lower Rf value (be more polar) than the starting material.[8][9]

  • LC-MS: For more precise monitoring, dilute an aliquot of the reaction mixture and analyze by LC-MS to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5][10] The reaction is considered complete when the starting material is no longer detectable.

Work-up and Isolation

Method A: Isolation of the Trifluoroacetate Salt (Preferred)

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and concentrate again.[5] This co-evaporation step can be repeated 1-2 times.

  • The resulting residue, often an oil, is the crude TFA salt. To obtain a solid, add cold diethyl ether to the residue and stir or sonicate vigorously. The TFA salt will often precipitate as a solid.[5]

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Method B: Isolation of the Free Base

  • Concentrate the completed reaction mixture under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃. Caution: CO₂ gas will evolve, causing pressure buildup. Swirl gently and vent the funnel frequently until gas evolution ceases.[1]

  • Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine as a free base.[1][8]

Data and Expected Results

The following tables summarize typical reaction parameters and the analytical data expected for a successful deprotection.

ParameterTypical Value / RangeRationale & Notes
Substrate Concentration 0.1 - 0.5 M in DCMBalances reaction rate with solubility. Higher concentrations are possible but may require more vigorous stirring.[5]
TFA Concentration 25% - 50% (v/v in DCM)25% is often sufficient, while 50% ensures rapid and complete reaction. For very stubborn substrates, neat TFA can be used, but this is rarely necessary.[5][6]
Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at ambient temperature for convenience.[5]
Reaction Time 30 minutes - 4 hoursHighly substrate-dependent. Must be determined by monitoring (TLC or LC-MS). For this substrate, 1-2 hours is typically sufficient.[5]
Analysis MethodStarting Material (Boc-protected)Product (Deprotected Amine/Salt)
TLC (9:1 DCM/MeOH) Higher Rf (e.g., ~0.7-0.8)Lower Rf (e.g., ~0.1-0.3), will streak without basic modifier[7]
Ninhydrin Stain No color changePositive stain (Purple/Yellow spot)[8][9]
Mass Spec (ESI+) [M+H]⁺ = 253.13[M+H]⁺ = 153.08 (as free base)

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time.2. Insufficient amount of TFA.3. Degradation of TFA.1. Extend the reaction time and continue monitoring.[9]2. Add an additional portion of TFA.3. Use a fresh bottle of TFA.
Product is an Oil, Not a Solid TFA salts are often hygroscopic or have low melting points and can present as oils.[11]1. Ensure all solvent is removed via high vacuum.2. Try trituration with different non-polar solvents (e.g., hexanes, pentane).3. Convert to the free base (Method B) or a different salt (e.g., HCl salt by dissolving in ether and adding HCl in dioxane), which may be more crystalline.[11]
Low Recovery After Basic Work-up The deprotected azetidine salt or free base has high water solubility.[7]1. Saturate the aqueous layer with NaCl ("salting out") before extraction to decrease the product's solubility in the aqueous phase.[7]2. Extract with a more polar organic solvent system, such as a 9:1 mixture of Chloroform/Isopropanol.[7]
Streaking on Purification Column The basic nitrogen of the azetidine interacts strongly with the acidic silica gel.[7]When performing column chromatography on the free base, pre-treat the silica and use an eluent containing a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol).[7]

Safety Precautions

Trifluoroacetic Acid (TFA) is a hazardous chemical. It is a strong, volatile, and highly corrosive acid that can cause severe burns to the skin, eyes, and respiratory tract.[12][13][14][15]

  • Engineering Controls: All manipulations involving TFA, including the reaction setup and work-up, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including: - A flame-resistant lab coat. - Chemical splash goggles. - Heavy-duty chemical-resistant gloves (e.g., butyl rubber). Double-gloving is highly recommended.[13][14][16]

  • Handling: Handle TFA with extreme care. Avoid all contact with skin and eyes. Prevent inhalation of vapors.[12]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13]

  • Disposal: Neutralize excess TFA and dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O). Hebei Boz Chemical Co., Ltd. [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Base-Promoted Deprotection of tert-Butyl... ChemRxiv. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry... Microsaic Systems. [Link]

  • Boc De-protection : r/Chempros. Reddit. [Link]

Sources

Scalable process chemistry for 4-(Azetidin-3-yloxy)-1H-pyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Chemistry for 4-(Azetidin-3-yloxy)-1H-pyrazole Intermediates

Part 1: Executive Summary & Strategic Analysis

The 4-(azetidin-3-yloxy)-1H-pyrazole motif is a high-value pharmacophore found in various kinase inhibitors (e.g., JAK, IRAK4) due to its ability to project hydrogen bond donors/acceptors in a rigid, sp³-rich vector. However, the synthesis of this ether linkage presents a classic process chemistry dilemma:

  • The Discovery Route (Mitsunobu): Excellent for rapid SAR generation but effectively banned on kilogram scale due to poor atom economy (triphenylphosphine oxide/DIAD waste) and difficult purification.

  • The Process Route (S_N2 Displacement): Requires careful orchestration of nucleophilicity vs. basicity to favor O-alkylation over N-alkylation.

This guide details the transition from laboratory synthesis to a scalable, robust manufacturing process using Sulfonate Displacement Logic , specifically targeting the coupling of N-Boc-3-mesyloxyazetidine with N-protected-4-hydroxypyrazoles.

Part 2: Process Safety & Hazard Assessment

Before initiating any scale-up (>100 g), the following hazards inherent to azetidine chemistry must be mitigated.

Hazard ClassSpecific RiskEngineering Control
Ring Strain Energy Azetidines possess ~26 kcal/mol of ring strain. Thermal runaway potential exists during exotherms.DSC (Differential Scanning Calorimetry) is mandatory for reaction mixtures >50 °C. Maintain T < 80 °C for azetidinium salts.
Alkylating Potential 3-Mesyloxyazetidines are potent alkylating agents (genotoxic impurities).Validate complete consumption of mesylate in the coupling step. Implement a specific HPLC method for trace mesylate detection (LOD < 10 ppm).
Sensitization Small nitrogen heterocycles are potential skin sensitizers.Use closed-system transfers (split-butterfly valves) for solids. Double-gloving protocols.

Part 3: Synthetic Pathway & Logic

The following Graphviz diagram illustrates the strategic shift from the atom-inefficient Mitsunobu reaction to the scalable Mesylate Displacement route.

ProcessLogic cluster_0 Route A: Discovery (Mitsunobu) cluster_1 Route B: Scalable Manufacturing (SN2) A1 N-Boc-3-hydroxy azetidine A3 PPh3 / DIAD A1->A3 A2 4-Hydroxypyrazole A2->A3 A4 High Waste Load (TPPO) A3->A4 B2 Activation (MsCl/TEA) A3->B2 Process Redesign B1 N-Boc-3-hydroxy azetidine B1->B2 B3 Intermediate: Mesylate B2->B3 B4 Coupling: N-Bn-4-hydroxypyrazole + Cs2CO3 B3->B4 B5 Target Ether B4->B5 SN2 Inversion

Caption: Transition from atom-inefficient Mitsunobu coupling to robust Sulfonate Displacement, highlighting the isolation of the activated Mesylate intermediate.

Part 4: Detailed Experimental Protocols

Stage 1: Activation of Azetidine Scaffold

Objective: Convert N-Boc-3-hydroxyazetidine to N-Boc-3-mesyloxyazetidine. Rationale: The hydroxyl group is a poor leaving group. Mesylation activates it for nucleophilic attack.

  • Reagents:

    • N-Boc-3-hydroxyazetidine (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) or 2-MeTHF (10 volumes)

  • Protocol:

    • Charge N-Boc-3-hydroxyazetidine and TEA into the reactor with DCM. Cool to 0–5 °C .

    • Critical Step: Add MsCl dropwise over 60 minutes. Exotherm Control: Do not allow internal temperature to exceed 10 °C.

      • Why? Rapid addition causes localized heating and potential decomposition of the strained ring.

    • Agitate at 0–5 °C for 2 hours. Monitor by TLC/HPLC (Disappearance of starting material).

    • Quench: Add water (5 volumes) slowly. Separate layers.

    • Wash organic layer with 10% Citric Acid (removes TEA), then Sat. NaHCO₃, then Brine.

    • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to a solid.

      • Stability Note: The mesylate is generally stable but should be stored at 4 °C and used within 1 week to prevent hydrolysis.

Stage 2: The Coupling (O-Alkylation)

Objective: Coupling of the Mesylate with N-Protected-4-hydroxypyrazole. Rationale: Using an N-protected pyrazole (e.g., 1-Benzyl or 1-THP) is mandatory for scale-up to prevent N-alkylation impurities. If the nitrogen is free, N-alkylation is kinetically competitive, leading to difficult separations.

  • Reagents:

    • N-Boc-3-mesyloxyazetidine (1.0 equiv)

    • 1-Benzyl-4-hydroxypyrazole (1.05 equiv)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Solvent: DMF or DMSO (5 volumes)

  • Protocol:

    • Charge 1-Benzyl-4-hydroxypyrazole and Cs₂CO₃ to the reactor. Add DMF.[1]

    • Heat to 40 °C for 30 minutes to form the phenoxide-like anion.

    • Add N-Boc-3-mesyloxyazetidine (dissolved in minimal DMF) slowly.

    • Heat mixture to 60–70 °C for 12–18 hours.

      • Process Control: Monitor HPLC. Look for the formation of the product (Rt ~ mid-range) and consumption of Mesylate.

    • Workup: Cool to 20 °C. Pour into ice water (20 volumes).

      • Crystallization:[2][3] The product often precipitates as an off-white solid.

    • Filter the solid. If oiling occurs, extract with EtOAc, wash with LiCl (5%) to remove DMF, and concentrate.

    • Purification: Recrystallize from EtOAc/Heptane. Avoid column chromatography for scales >100g.

Part 5: Impurity Fate & Regiocontrol

The primary challenge in this chemistry is distinguishing between O-alkylation (desired) and N-alkylation (impurity).

ParameterO-Alkylation (Target)N-Alkylation (Impurity)Control Strategy
Mechanism Attack by Oxygen lone pairAttack by Nitrogen lone pairUse N-Protected pyrazole starting material.
Solvent Effect Favored in polar aprotic (DMSO/DMF) with hard bases.Favored in protic solvents or with soft electrophiles.Stick to DMF/DMSO. Avoid alcohols.
Detection ¹³C NMR: Carbon attached to ether oxygen shifts ~70–80 ppm.¹³C NMR: Carbon attached to nitrogen shifts differently; distinct HMBC correlations.Use HMBC NMR during method development to certify regiochemistry.[4]

System Suitability Test (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile. Gradient 5% -> 95%.

  • Acceptance Criteria:

    • Mesylate < 0.1%

    • N-alkylated isomer < 0.5% (if using unprotected pyrazole route).

    • Overall Purity > 98.0% a/a.

References

  • Process Development of Azetidine Ethers

    • Title: "Process Development for the Synthesis of Monocyclic β-Lactam Core" (Relevant discussion on azetidine handling).
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Regioselectivity of Pyrazole Alkylation

    • Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Safety of Azetidine Scale-up

    • Title: "Safe Practices for Azide and Azetidine Chemistry Scale-up."
    • Source:ResearchGate / University of Minnesota Safety Alerts
    • URL:[Link]

  • General Pyrazole Ether Synthesis

    • Title: "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors.
    • Source:Journal of Organic Chemistry
    • URL:[Link]

Sources

Application Note: High-Efficiency Synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole Hydrochloride

[1]

Abstract & Scope

This technical guide details the optimized protocol for synthesizing 4-(azetidin-3-yloxy)-1H-pyrazole hydrochloride , a high-value fragment used in fragment-based drug discovery (FBDD) and kinase inhibitor development (e.g., JAK, IRAK4 inhibitors).

The azetidine ether linkage serves as a rigid, polarity-modulating spacer that mimics proline but with distinct vectors, often improving metabolic stability and solubility compared to larger saturated heterocycles. This protocol prioritizes the Mitsunobu coupling strategy to ensure regiospecific O-alkylation over N-alkylation, followed by a global deprotection sequence to yield the hydrochloride salt.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-alkoxypyrazoles is controlling regioselectivity.[1] The pyrazole ring possesses multiple nucleophilic sites (N1, N2, and the C4-hydroxyl group). Direct alkylation of 4-hydroxypyrazole with electrophiles (e.g., 3-iodoazetidine) often results in mixtures of O- and N-alkylated products.[1]

To circumvent this, we employ a Mitsunobu coupling between N-Boc-3-hydroxyazetidine and 1-Boc-4-hydroxypyrazole .[1] The double-Boc protection strategy serves two purposes:

  • Regiocontrol: Steric bulk on the pyrazole nitrogen directs reactivity to the hydroxyl oxygen.[1]

  • Process Efficiency: Allows for a single-step global deprotection using HCl, rapidly generating the target salt.[1]

Reaction Scheme (DOT Visualization)

SynthesisSchemeSM1N-Boc-3-hydroxyazetidine(Alcohol)IntermediateIntermediate Ether(Double Boc Protected)SM1->IntermediateMitsunobu CouplingPPh3, DIAD, THF0°C to RTSM21-Boc-4-hydroxypyrazole(Nucleophile)SM2->IntermediateProduct4-(Azetidin-3-yloxy)-1H-pyrazole HCl(Target Salt)Intermediate->ProductGlobal Deprotection4M HCl in DioxaneRT, 2-4 h

Figure 1: Strategic disconnection utilizing a double-Boc protection strategy to ensure regioselective O-alkylation.

Experimental Protocols

Phase 1: Preparation of 1-Boc-4-hydroxypyrazole (If not commercial)

Note: While 4-hydroxypyrazole is commercially available, it is prone to oxidation.[1] Protecting it immediately upon receipt or synthesis is recommended.[1]

Reagents: 4-Hydroxypyrazole (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), DMAP (0.05 eq), DCM.

  • Dissolve 4-hydroxypyrazole in DCM (10 mL/g).

  • Add TEA and DMAP; cool to 0°C.

  • Add Boc₂O dissolved in minimal DCM dropwise.[1]

  • Stir at RT for 3 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hex).

  • Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Product should be a white/off-white solid. Use directly in Phase 2.

Phase 2: Mitsunobu Coupling

Objective: Form the C-O ether bond with high stereochemical inversion (irrelevant for achiral azetidine but critical for mechanism) and regioselectivity.

Materials Table:

Reagent Equiv. Role Critical Parameter
N-Boc-3-hydroxyazetidine 1.0 Substrate Dry, free of water
1-Boc-4-hydroxypyrazole 1.1 Nucleophile Excess ensures complete consumption of alcohol
Triphenylphosphine (PPh₃) 1.2 - 1.5 Reductant Use fresh, white crystals (not yellow/oxidized)
DIAD (or DEAD) 1.2 - 1.5 Oxidant Add slowly at 0°C to control exotherm

| THF (Anhydrous) | 10-15 V | Solvent | Must be anhydrous; water kills the betaine intermediate |[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

  • Dissolution: Charge N-Boc-3-hydroxyazetidine (1.0 eq), 1-Boc-4-hydroxypyrazole (1.1 eq), and PPh₃ (1.5 eq) into the flask. Dissolve in anhydrous THF (0.1 M concentration relative to azetidine).

  • Cooling: Submerge flask in an ice/water bath (0°C). Stir for 15 minutes.

  • Addition: Add DIAD (1.5 eq) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Why: Rapid addition generates excessive heat and promotes hydrazine byproduct formation.[1] The solution will turn yellow/orange.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

  • Monitoring: Check LC-MS or TLC. The limiting reagent (azetidine alcohol) should be consumed.[1]

  • Workup:

    • Concentrate the reaction mixture directly on a rotary evaporator to a thick oil.

    • Triturate the oil with 10% EtOAc/Hexane (or Et₂O/Hexane) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.[1]

    • Concentrate the filtrate.[1]

  • Purification: Flash Column Chromatography (SiO₂).[1]

    • Eluent: Gradient 0% → 40% EtOAc in Hexanes.[1]

    • Target: Isolate tert-butyl 3-((1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)oxy)azetidine-1-carboxylate .

Phase 3: Global Deprotection & Salt Formation

Objective: Remove both Boc groups and isolate the hydrochloride salt.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified intermediate from Phase 2 in MeOH or Dioxane (minimal volume, ~3-5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (10 eq).

    • Caution: Gas evolution (isobutylene) and mild exotherm.[1]

  • Reaction: Stir at RT for 2–4 hours. A white precipitate often forms.[1]

  • Completion: Monitor by LC-MS (Target mass: [M+H]⁺ = 140.1 for free base).

  • Isolation:

    • Dilute the suspension with Et₂O (Diethyl ether) or MTBE to maximize precipitation.[1]

    • Filter the solid under N₂ (hygroscopic).[1]

    • Wash the cake 3x with Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Workup & Purification Flowchart

WorkflowStartCrude Reaction Mixture(THF)ConcConcentrate to OilStart->ConcTriturateTriturate with Et2O/Hexane(Precipitate TPPO)Conc->TriturateFilterFilter Solid (Remove TPPO)Triturate->FilterChromFlash Chromatography(0-40% EtOAc/Hex)Filter->ChromFiltrateDeprotectHCl/Dioxane TreatmentChrom->DeprotectPure IntermediateSaltFilter & DryFinal HCl SaltDeprotect->Salt

Figure 2: Operational workflow emphasizing the removal of Triphenylphosphine Oxide (TPPO) prior to chromatography.

Analytical Data & QC

Expected Data for 4-(Azetidin-3-yloxy)-1H-pyrazole HCl:

  • Appearance: White to off-white hygroscopic solid.[1]

  • MS (ESI): m/z 140.1 [M+H]⁺ (Free base).[1]

  • ¹H NMR (400 MHz, D₂O):

    • 
       7.60–7.80 (s, 2H, Pyrazole-H). Note: Due to tautomerism/exchange, these may appear as a broad singlet or two singlets depending on pH/solvent.
      
    • 
       5.15–5.25 (m, 1H, Azetidine CH-O).
      
    • 
       4.40–4.60 (m, 2H, Azetidine CH₂).
      
    • 
       4.10–4.30 (m, 2H, Azetidine CH₂).
      
  • ¹³C NMR: Distinct signals for the pyrazole CH carbons (~130-140 ppm) and the azetidine methine (~65-70 ppm) and methylene (~50-55 ppm) carbons.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete conversion due to water in THF.[1]Distill THF over Na/Benzophenone or use molecular sieves.[1] Ensure reagents are dry.[1]
N-Alkylation Observed Pyrazole nitrogen was not sufficiently protected or "slipped".[1]Ensure 1-Boc-4-hydroxypyrazole is used, not unprotected 4-hydroxypyrazole.[1]
Difficult Purification Co-elution with Hydrazine byproduct (from DIAD).[1]Use the trituration step (Et₂O/Hex) vigorously.[1] Alternatively, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) which forms an insoluble byproduct.
Hygroscopicity Salt absorbs water rapidly.[1]Handle in a glovebox or dry room.[1] Store under Argon at -20°C.

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev.[1]2009 , 109, 2551–2651. Link

  • Azetidine Functionalization: Duncton, M. A. J.[1] "Azetidines: New Tools for the Medicinal Chemist." Med.[1][2][3] Chem. Commun.2011 , 2, 1135. Link

  • Pyrazole Tautomerism & Alkylation: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996 .[1]

  • General Mitsunobu Protocol (BenchChem): "Application Notes and Protocols for the Mitsunobu Reaction." Link

  • Preparation of 4-Hydroxypyrazoles: Chen, X., et al. "Efficient Synthesis of 4-Hydroxypyrazoles via Oxidation of 4-Boronopyrazoles."[1] Tetrahedron Lett.[1]2015 , 56, 4769.

Application Notes and Protocols: Reaction Conditions for Nucleophilic Aromatic Substitution on Azetidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidinyl-Aromatics in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and conformational properties, including inherent ring strain and a three-dimensional character, offer significant advantages in drug design.[1] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and optimized receptor binding interactions.[1][3] Consequently, azetidine-containing molecules are increasingly found in approved drugs and clinical candidates.[1][4]

One of the most powerful methods for forging a bond between an azetidine ring and an aromatic or heteroaromatic core is through nucleophilic aromatic substitution (SNAr). This class of reactions is indispensable for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the SNAr of aromatic and heteroaromatic compounds with azetidine as the nucleophile. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical guidance for optimizing these crucial transformations.

The Mechanism of Azetidine SNAr: An Addition-Elimination Pathway

The SNAr reaction with azetidine proceeds through a well-established two-step addition-elimination mechanism.[5] The key requirements for a successful SNAr reaction are an electron-deficient aromatic or heteroaromatic ring and a suitable leaving group.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the azetidine nitrogen on the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the leaving group departs, taking with it the pair of electrons from its bond with the aromatic ring. This step restores the aromaticity of the ring and yields the final N-aryl azetidine product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Azetidine (Nucleophile) C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B Electron-Deficient Aromatic Ring (with Leaving Group, LG, and Electron-Withdrawing Group, EWG) B->C D N-Aryl Azetidine C->D Elimination E Leaving Group Anion C->E

Figure 1: General mechanism of nucleophilic aromatic substitution with azetidine.

Key Parameters Influencing Reaction Success

The efficiency and outcome of an SNAr reaction with azetidine are governed by several critical parameters:

  • The Aromatic/Heteroaromatic Substrate: The aromatic ring must be rendered sufficiently electrophilic by the presence of one or more strong electron-withdrawing groups (e.g., -NO2, -CN, -SO2R, or a nitrogen atom within a heteroaromatic ring like pyridine). The position of these groups relative to the leaving group is critical for stabilizing the Meisenheimer complex.

  • The Leaving Group: The nature of the leaving group influences the reaction rate. For SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[6] This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.

  • The Nucleophile (Azetidine): Azetidine is a reasonably strong secondary amine nucleophile. Its reactivity can be influenced by steric hindrance on the aromatic substrate.

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are generally preferred.[5][6] These solvents effectively solvate the counter-ion of any base used, leaving the nucleophile more "naked" and reactive.

  • Base: A base is often employed to deprotonate the azetidine, increasing its nucleophilicity, or to neutralize the acid (H-LG) formed during the reaction. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and tertiary amines (triethylamine, diisopropylethylamine).

  • Temperature: Many SNAr reactions require heating to proceed at a practical rate.[6] However, excessively high temperatures can lead to side reactions or decomposition.

Comparative Reaction Conditions for Azetidine SNAr

The following table summarizes representative reaction conditions for the SNAr of various aromatic and heteroaromatic substrates with azetidine, showcasing the interplay of the key parameters discussed above.

Aromatic/Heteroaromatic Substrate Leaving Group Solvent Base Temperature (°C) Yield (%) Reference
2-FluoropyridineFDMSOK2CO310095[7]
2-ChloropyridineClDioxaneK3PO410085[8]
4-Chloro-3-nitropyridineClMeCNEt3N8092[8]
1-Fluoro-2,4-dinitrobenzeneFDMFNoneRT98[6]
2-Chloro-5-cyanopyridineClDMSOK2CO312088[8]

Experimental Protocols

The following are detailed, step-by-step protocols for representative SNAr reactions with azetidine.

Protocol 1: SNAr of 2-Fluoropyridine with Azetidine

This protocol is adapted from the work of Sanford and co-workers.[7]

Materials:

  • 2-Fluoropyridine

  • Azetidine

  • Potassium carbonate (K2CO3)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 equiv), azetidine (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO to achieve a concentration of 0.2 M with respect to the 2-fluoropyridine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(azetidin-1-yl)pyridine.

Protocol 2: SNAr of 4-Chloro-3-nitropyridine with Azetidine

Materials:

  • 4-Chloro-3-nitropyridine

  • Azetidine

  • Triethylamine (Et3N)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 equiv) in anhydrous acetonitrile.

  • Add azetidine (1.1 equiv) followed by triethylamine (1.5 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Experimental_Workflow A Reaction Setup (Flask, Stirrer, Reagents, Solvent) B Heating and Stirring (Controlled Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction, Washing) C->D Reaction Complete E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Figure 2: General experimental workflow for SNAr with azetidine.

Best Practices and Troubleshooting

  • Moisture Sensitivity: While SNAr reactions are generally less sensitive to moisture than many other reaction types, it is good practice to use anhydrous solvents, especially when using strong bases like NaH.

  • Inert Atmosphere: For reactions involving sensitive substrates or reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

  • Slow Addition: In some cases, slow addition of the nucleophile or base can help to control the reaction exotherm and minimize the formation of byproducts.

  • Troubleshooting Low Yields:

    • Insufficient Activation: If the aromatic ring is not sufficiently electron-deficient, the reaction may be sluggish. Consider a substrate with more or stronger electron-withdrawing groups.

    • Poor Leaving Group: If using a less reactive leaving group (e.g., Cl instead of F), higher temperatures or longer reaction times may be necessary.

    • Weak Base: The chosen base may not be strong enough to sufficiently increase the nucleophilicity of the azetidine. Consider a stronger base.

    • Solvent Effects: If the reaction is not proceeding well, a change of solvent may be beneficial. For example, switching from MeCN to a more polar solvent like DMSO can sometimes accelerate the reaction.[5]

Conclusion

The nucleophilic aromatic substitution reaction is a robust and versatile method for the synthesis of N-aryl azetidines, which are of significant interest in drug discovery and development. By carefully selecting the aromatic substrate, leaving group, solvent, base, and reaction temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and optimize these important transformations in their own laboratories.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., ... & Didier, D. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, 58(74), 10425-10428. [Link]

  • Demeule, M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Singh, A. K., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-15. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-261. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., ... & Didier, D. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS. [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. ResearchGate. [Link]

  • Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8638–8641. [Link]

  • Li, G., & Still, W. C. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Wang, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1146. [Link]

  • Reddy, K. S., et al. (2009). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. Synthesis, 2009(13), 2235-2239. [Link]

  • Sharpless, K. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

  • LookChem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. LookChem. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical science, 11(29), 7553–7561. [Link]

  • Sharpless, K. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., ... & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 127–134. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]

Sources

Troubleshooting & Optimization

Preventing azetidine ring opening during acidic deprotection steps

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Stability & Deprotection Guide Ticket ID: AZ-PROT-004 Subject: Preventing Azetidine Ring Opening During Acidic Deprotection Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Strain Problem

Welcome to the technical support center. If you are working with azetidines, you are managing a molecule with approximately 26 kcal/mol of ring strain —significantly higher than pyrrolidines or piperidines.

The failure mode you are likely encountering during acidic deprotection (e.g., N-Boc removal) is nucleophilic ring opening .[1] Upon protonation of the azetidine nitrogen, the ring becomes an activated electrophile. Any available nucleophile—including the acid's counterion (Cl⁻), the solvent, or a pendant functional group within your own molecule—can attack the


-carbon, snapping the ring open to form a linear chain (often a 

-amino alcohol or

-chloroamine).

This guide provides the diagnostic logic and protocols to prevent this specific failure.

Diagnostic Triage: Select Your Protocol

Before proceeding, use this decision matrix to select the correct deprotection strategy based on your substrate's risk profile.

AzetidineDecisionTree Start START: Analyze Substrate Q1 Is there a nucleophile on a side chain (e.g., amide, alcohol) within 3-4 bonds? Start->Q1 Q2 Is the Azetidine 2-substituted (e.g., Azetidine-2-carboxylic acid)? Q1->Q2 No Risk_High HIGH RISK: Intramolecular Attack Do NOT use aqueous acids. Q1->Risk_High Yes Risk_Med MEDIUM RISK: Steric/Electronic Strain Q2->Risk_Med Yes Risk_Low LOW RISK: Unsubstituted Azetidine Q2->Risk_Low No Method_C Method C: Silyl Triflate (TMSOTf) (Anhydrous 'Scavenger' Method) Risk_High->Method_C Method_B Method B: Non-Nucleophilic Acid (pTSA or MsOH) Risk_Med->Method_B Method_A Method A: Standard TFA/DCM (Cold, Anhydrous) Risk_Low->Method_A

Figure 1: Decision tree for selecting deprotection reagents based on substrate susceptibility to ring opening.

The Mechanism of Failure

To prevent the issue, you must understand the invisible enemy. The diagram below illustrates the two primary pathways for ring destruction: Intermolecular (by counterions like Chloride) and Intramolecular (self-destruction).

Mechanism Substrate N-Boc Azetidine Protonation Protonated Intermediate (Highly Activated) Substrate->Protonation + H+ Path_A Path A: Nucleophilic Attack (Cl-) (Using HCl/Dioxane) Protonation->Path_A Path_B Path B: Intramolecular Attack (Pendant Amide/OH) Protonation->Path_B Result_A Ring Open: Gamma-Chloroamine Path_A->Result_A Result_B Ring Open: Lactone/Lactam Path_B->Result_B

Figure 2: Mechanistic pathways leading to azetidine ring opening under acidic conditions.

Validated Protocols

Method A: The "Clean" TFA Standard

Best for: Simple azetidines without internal nucleophiles.

Why it works: Trifluoroacetate (TFA⁻) is a bulky, poor nucleophile compared to Chloride (Cl⁻). It is less likely to attack the ring carbon.

  • Preparation: Dissolve N-Boc azetidine in anhydrous Dichloromethane (DCM).

  • Cooling: Cool solution to 0°C (Ice bath). Do not skip this. Heat accelerates ring strain release.

  • Addition: Add TFA dropwise. Ratio: 1:1 or 1:2 (TFA:DCM).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.[2]

  • Critical Workup (The Danger Zone):

    • Do NOT heat to remove TFA. Concentration should be done at <30°C.

    • Azeotrope: Co-evaporate with toluene or DCM 3x to remove residual TFA without heating.

    • Note: Avoid basic aqueous workup if possible; isolate as the TFA salt to prevent polymerization of the free base.

Method B: Non-Nucleophilic Counterions (pTSA)

Best for: 2-substituted azetidines or when HCl/TFA causes partial opening.

Why it works: p-Toluenesulfonic acid (pTSA) provides a non-nucleophilic tosylate counterion. It avoids the "chloride attack" seen with HCl.

  • Reagent: p-Toluenesulfonic acid monohydrate (1.5 - 2.0 equiv).

  • Solvent: Ethanol or MeOH (if ester hydrolysis is not a concern) or EtOAc.

  • Procedure: Stir at RT. If sluggish, heat gently to 40°C (monitor closely).

  • Isolation: The product often precipitates as the stable Tosylate salt. Filter and wash with Et2O.

Method C: The Anhydrous "Scavenger" Method (TMSOTf)

Best for: High-risk substrates (e.g., Azetidine-2-carboxamides) prone to intramolecular cyclization.

Why it works: This method uses a Lewis Acid (Trimethylsilyl triflate) rather than a Brønsted acid. It silylates the Boc carbonyl oxygen, triggering fragmentation without generating a high concentration of free protons or nucleophiles. 2,6-Lutidine acts as a proton scavenger.

  • Setup: Flame-dried glassware, Ar/N2 atmosphere.

  • Solvent: Anhydrous DCM.

  • Base: Add 2,6-Lutidine (1.5 equiv).

  • Reagent: Add TMSOTf (Trimethylsilyl triflate) (1.2 equiv) dropwise at 0°C.

  • Quench: Quench with MeOH. The silyl carbamate intermediate breaks down to the amine.

Troubleshooting & FAQs

Q: I used HCl in Dioxane and my product mass is M+36. What happened? A: You generated the


-chloroamine .[3]
  • Cause: Chloride (Cl⁻) is a strong nucleophile in organic solvents. It attacked the protonated azetidine ring (SN2 attack), opening it.

  • Fix: Switch to Method A (TFA) or Method B (pTSA) immediately. Never use HCl for strained rings unless validated.

Q: My azetidine has a pendant amide side chain. Upon deprotection, I lose the azetidine and form a lactone/lactam. A: This is Intramolecular Ring Opening .[4]

  • Mechanism: The amide oxygen/nitrogen attacks the activated azetidine ring (see Figure 2, Path B).

  • Fix: You must avoid protonating the azetidine nitrogen for long periods. Use Method C (TMSOTf) . Alternatively, keep the reaction strictly at 0°C and quench immediately upon completion.

Q: Can I use scavengers like Thioanisole? A: Thioanisole is a cation scavenger (captures the t-butyl cation). While helpful for preventing alkylation of aromatic rings, it does not prevent ring opening. In fact, if you use a nucleophilic scavenger in high concentrations, it might open the ring. Stick to non-nucleophilic conditions.

Q: My free-base azetidine polymerizes after workup. A: Azetidine free bases are unstable due to ring strain and high basicity (


 ~11).
  • Fix: Store and use the azetidine as a salt (TFA salt, Tosylate salt, or HCl salt) whenever possible. Only liberate the free base immediately prior to the next coupling step.

Comparative Data: Acid Anion Nucleophilicity

The table below ranks common deprotection acids by the risk of causing ring opening via nucleophilic attack.

Acid ReagentCounterionNucleophilicity (in DCM)Risk LevelRecommendation
HCl / Dioxane Chloride (

)
HighCritical AVOID
HBr / AcOH Bromide (

)
Very HighCritical AVOID
TFA / DCM TrifluoroacetateLowLow Standard
pTSA Tosylate (

)
Very LowMinimal Preferred
H₂SO₄ Bisulfate (

)
Very LowMinimal Alternative

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from

  • St-Jean, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] Journal of Medicinal Chemistry. Retrieved from

  • Couty, F., et al. (2002). Ring-opening of azetidiniums by nucleophiles.[1][2][3][4][6][7] Tetrahedron Letters. Retrieved from

  • Saunders, G.J., et al. (2024).[8] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[8] Retrieved from

  • ACS Green Chemistry Institute. (2013). BOC Deprotection Reagent Guide.[5] Retrieved from

Sources

Purification methods for 4-(Azetidin-3-yloxy)-1H-pyrazole from triphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TPPO-PUR-001 Subject: Removal of Triphenylphosphine Oxide (TPPO) from Azetidinyl-Pyrazole Ethers Status: Open Agent: Senior Application Scientist

Executive Summary

You are likely encountering difficulty separating 4-(Azetidin-3-yloxy)-1H-pyrazole from triphenylphosphine oxide (TPPO) following a Mitsunobu reaction. This separation is notoriously difficult because:

  • Polarity Overlap: The polar nature of the azetidine-pyrazole ether often causes it to co-elute with TPPO on standard silica gel.

  • "Oiling Out": Traditional hexane/ether precipitation methods often fail, resulting in a gummy oil rather than a clean solid.

  • Amine Interference: If you are working with the free amine, it can streak on silica, further complicating separation from the TPPO tail.

This guide provides three targeted protocols based on the protection state of your amine.

Module 1: Diagnostic & Strategy Selection

Before selecting a protocol, identify the current state of your molecule.

PurificationStrategy Start Current State of Product State1 N-Protected Intermediate (e.g., N-Boc-azetidine) Start->State1 State2 Free Amine (Deprotected) Start->State2 Decision1 Is TPPO load high (>1 equiv)? State1->Decision1 MethodB PROTOCOL B: SCX Chromatography (Catch & Release) State2->MethodB Highly Recommended MethodC PROTOCOL C: Optimized Flash Column (DCM/MeOH/NH3) State2->MethodC Alternative MethodA PROTOCOL A: MgCl2 Complexation (Precipitation) Decision1->MethodA Yes (Bulk Removal) Decision1->MethodC No (Polishing)

Caption: Decision matrix for selecting the optimal purification route based on amine protection status and impurity load.

Module 2: Protocol A - MgCl₂ Complexation (For N-Protected Intermediates)

Best For: Bulk removal of TPPO from the N-Boc protected intermediate before deprotection. Mechanism: Magnesium chloride forms a highly insoluble crystalline complex with TPPO (


) in non-polar/semi-polar solvents, while your organic product remains in solution.
Reagents Required
  • Anhydrous

    
     (Milled or finely ground is best).
    
  • Solvent: Toluene (Preferred) or Toluene/DCM mix.

Step-by-Step Workflow
  • Concentration: Evaporate the crude Mitsunobu reaction mixture to dryness.

  • Dissolution: Re-dissolve the crude residue in Toluene .

    • Note: If your azetidine compound is not soluble in pure toluene, add minimal DCM (Dichloromethane) dropwise until fully dissolved. The ratio should not exceed 4:1 Toluene:DCM.

  • Complexation: Add 2.0 - 3.0 equivalents of anhydrous

    
     relative to the expected amount of TPPO.
    
  • Incubation: Heat the mixture to 50–60 °C and stir vigorously for 2 hours .

    • Critical: Vigorous stirring is essential to break up the surface area of the MgCl₂.

  • Cooling: Allow the mixture to cool to room temperature, then stir for an additional 30 minutes. A thick white precipitate will form.

  • Filtration: Filter the slurry through a sintered glass funnel or a pad of Celite.

    • Solid: Contains the trapped TPPO. Discard.

    • Filtrate: Contains your purified N-Boc product.

  • Workup: Wash the filtrate with water once to remove traces of dissolved Mg salts, dry over

    
    , and concentrate.
    

Expected Result: Removal of >90% TPPO. Residual traces can be removed via standard chromatography.

Module 3: Protocol B - SCX "Catch & Release" (For Free Amines)

Best For: Purifying the final 4-(Azetidin-3-yloxy)-1H-pyrazole (free amine) if TPPO is still present. Mechanism: Strong Cation Exchange (SCX) resins bind basic amines (your product) via ionic bonding. Neutral impurities (TPPO, hydrazine byproducts) wash through. The product is then "released" with ammonia.[1]

Reagents Required
  • SCX-2 Cartridge (Silica-based propylsulfonic acid).

  • Wash Solvent: Methanol (MeOH) or DCM.

  • Release Solvent: 2M

    
     in Methanol.
    
Step-by-Step Workflow
  • Loading: Dissolve your crude mixture (containing free amine and TPPO) in a minimal amount of DCM or MeOH . Load this onto the pre-conditioned SCX cartridge.

  • Catch (Washing): Flush the column with 3–5 column volumes (CV) of Methanol .

    • Observation: Monitor the eluate by TLC.[2] TPPO (UV active) will elute in this fraction. Your product (basic) will remain stuck to the top of the column.

  • Verification: Continue washing until the eluate shows no UV activity (TPPO is gone).

  • Release: Elute the column with 2M

    
     in Methanol .
    
  • Collection: Collect the ammonia/methanol fraction. This contains your pure 4-(Azetidin-3-yloxy)-1H-pyrazole.[3][4][5]

  • Isolation: Concentrate the ammonia fraction in vacuo.

Why this works: TPPO is neutral/weakly basic (


 for the conjugate acid) and will not bind to the sulfonic acid resin effectively in MeOH, whereas the azetidine (

) binds strongly.

Module 4: Troubleshooting & FAQ

Q1: My product "oils out" when I try to crystallize TPPO with Hexanes/Ether.

Cause: 4-(Azetidin-3-yloxy)-1H-pyrazole is highly polar. Adding non-polar solvents like hexane causes the entire crude mixture to phase separate into a gum rather than selectively crystallizing the TPPO. Solution: Stop using hexanes. Switch to Protocol A (MgCl₂) using Toluene, or use Protocol B (SCX) . If you must use chromatography, use a DCM:MeOH gradient rather than Hexane:Ethyl Acetate.

Q2: I am seeing a "ghost" spot co-eluting with my product on TLC.

Cause: This is likely the hydrazine byproduct (


 or similar) from the DEAD/DIAD reagent, or residual TPPO tailing.
Solution: 
  • Visualization: Dip your TLC plate in Ninhydrin or Permanganate . TPPO is UV active but does not stain well. Your azetidine amine will stain distinctively (usually reddish/brown with Ninhydrin).

  • Separation: Use a solvent system of DCM : MeOH :

    
     (90:9:1) . The ammonia sharpens the amine peak and reduces tailing.
    
Q3: Can I use ZnCl₂ instead of MgCl₂?

Answer: Yes. Zinc Chloride works similarly to Magnesium Chloride.[2][6]

  • Protocol Adjustment: Dissolve crude in Ethanol (absolute). Add

    
     (approx 2 eq).[2] Stir at RT. Filter the solid complex.
    
  • Pros/Cons: ZnCl₂ is more soluble in organic solvents than MgCl₂, which can make it harder to remove excess Zinc afterwards. MgCl₂ is generally preferred for ease of workup.

Comparison of Methods

FeatureMgCl₂ PrecipitationSCX ChromatographyStandard Silica Column
Target State N-Protected IntermediateFree AmineEither
TPPO Removal ~90-95%>99%50-80% (Co-elution risks)
Scalability High (Multi-gram/Kg)Low/Medium (<5g)Medium
Cost Very LowHigh (Cartridges)Medium
Time Fast (2-3 hrs)Fast (1 hr)Slow (Run time + evaporation)

References

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Source: Organic Process Research & Development (ACS Publications) URL:[Link] Context: Establishes the standard protocol for MgCl2 complexation in toluene.

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Source: The Journal of Organic Chemistry URL:[Link] Context:[6][7][8][9][10][11][12][13][14][15] Validates the ZnCl2 alternative for polar substrates where toluene solubility is an issue.

  • Use of SCX Columns for Purification of Amines. Source: Teledyne ISCO Application Note AN39 URL:[Link] Context: Technical validation of the "Catch and Release" mechanism for separating basic amines from neutral impurities.

Sources

Technical Support Center: Pyrazole N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ALK-001 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The "Tautomer Trap"

The core challenge in pyrazole alkylation is the Curtin-Hammett principle applied to annular tautomerism. Unsubstituted pyrazoles exist in rapid equilibrium between two tautomers (


-H and 

-H).

Because the interconversion rate is faster than the alkylation rate, the product ratio is not determined by the ratio of tautomers in solution, but by the relative nucleophilicity of each nitrogen and the transition state energy of the alkylation step.

This guide provides a logic-driven workflow to force selectivity toward either the 1,3-isomer (Distal/Thermodynamic) or the 1,5-isomer (Proximal/Kinetic) .

Module 1: The Decision Matrix

Before mixing reagents, determine which isomer you are targeting.[1] We define the isomers based on the position of the pre-existing substituent (


) relative to the new N-alkyl group (

).
  • 1,3-Isomer (Distal): The alkyl group (

    
    ) and the substituent (
    
    
    
    ) are separated by a carbon.[1] (Generally favored by sterics).[1]
  • 1,5-Isomer (Proximal): The alkyl group (

    
    ) and the substituent (
    
    
    
    ) are adjacent. (Generally disfavored by sterics).
Workflow Visualization

PyrazoleLogic Start Target Isomer Selection Distal Target: 1,3-Isomer (Distal) (Sterically Unhindered) Start->Distal Proximal Target: 1,5-Isomer (Proximal) (Sterically Crowded) Start->Proximal Standard Method A: Standard Base (Cs2CO3/DMF or MeCN) Distal->Standard Primary Halides Mitsunobu Method B: Mitsunobu (PPh3, DIAD, Alcohol) Distal->Mitsunobu Secondary Alcohols Blocking Method C: Transient Blocking (SEM/THP Protection -> Alkylation -> Deprotection) Proximal->Blocking If R is inert Cyclization Method D: De Novo Cyclization (Hydrazine + 1,3-Diketone) Proximal->Cyclization If starting from scratch Directing Method E: Chelation Control (MgBr2 or H-Bonding Solvents like HFIP) Proximal->Directing If R has Lone Pairs

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Module 2: Troubleshooting & Protocols
Scenario A: Targeting the 1,3-Isomer (Distal)

The "Path of Least Resistance"

The Mechanism: Steric hindrance usually dictates that the electrophile attacks the nitrogen furthest from the bulky C3/C5 substituent. This is the default outcome for


 reactions.

Optimized Protocol (Standard):

  • Solvent: DMF (Polar aprotic favors

    
    ) or MeCN.
    
  • Base:

    
     (Cesium effect: increased solubility and "naked" anion reactivity) or 
    
    
    
    .[1]
  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv).

  • Temperature:

    
     to 
    
    
    
    .

FAQ: Why am I still getting a mixture?

  • Cause: If your substituent (

    
    ) is small (e.g., Methyl, F), the steric bias is insufficient to direct the incoming alkyl group.[1]
    
  • Fix: Switch to Mitsunobu conditions . The bulky triphenylphosphine-betaine intermediate is extremely sensitive to sterics, often enhancing 1,3-selectivity significantly compared to simple alkyl halides [1].[1]

Mitsunobu Protocol (for high 1,3-selectivity):

  • Dissolve Pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and

    
     (1.2 equiv) in dry THF.
    
  • Cool to

    
    .[1]
    
  • Add DIAD or DEAD (1.2 equiv) dropwise.

  • Critical Step: Allow to warm slowly. The bulky intermediate will almost exclusively attack the distal nitrogen.

Scenario B: Targeting the 1,5-Isomer (Proximal)

The "Uphill Battle"

The Challenge: You are trying to force an alkyl group next to an existing substituent. Sterics fight you here. You must use electronic directing effects or chelation .

Strategy 1: Solvent Switching (The HFIP Effect) Recent studies utilize fluorinated solvents like hexafluoroisopropanol (HFIP).[1] HFIP is a strong hydrogen-bond donor. It solvates the pyrazole nitrogens, potentially disrupting the standard dimer aggregates and altering the nucleophilicity ratio, sometimes flipping selectivity toward the 1,5-isomer depending on the specific substitution pattern [2].

Strategy 2: Metal Chelation (


 Directing) 
If your substituent (

) contains a coordinating group (e.g., Pyridine, Ester, Amide), use a metal cation that can chelate between the substituent and the adjacent nitrogen (

).[1]
  • Reagent:

    
     or 
    
    
    
    with a non-coordinating base (e.g., DIPEA).
  • Mechanism: The metal locks the conformation, blocking the distal

    
     or activating the proximal 
    
    
    
    via coordination.

Strategy 3: The "Semmler-Wolff" Style Rearrangement (Thermodynamic Control)

  • Concept: Acylation is often reversible, whereas alkylation is not.[1]

  • Workflow: Acylate the pyrazole (often gives mixtures). Heat the mixture. The N-acyl group may migrate to the thermodynamically stable position (often the sterically less hindered one), but if you need the hindered alkyl, this is rarely the best path.

  • Better Path: Use Michael Addition . Reacting pyrazoles with acrylates often proceeds under thermodynamic control. Interestingly, catalyst-free Michael addition has been reported to yield high regioselectivity for

    
    -alkylation (distal) driven by hydrogen bonding in the transition state [3].[1] Wait, this usually gives 1,[1]3. For 1,5, stick to blocking groups.
    

Strategy 4: The Blocking Group (Guaranteed Purity) If you absolutely need the 1,5-isomer and cannot tolerate mixtures:

  • Step 1: Alkylate with a bulky group (Trityl or THP). This will go to the distal position (1,3).

  • Step 2: You now have a 1-protected-3-substituted pyrazole. The other nitrogen is now the only one available.

  • Step 3: Quaternize the remaining nitrogen with your desired alkyl group (forming a pyrazolium salt).

  • Step 4: Deprotect. (Note: This is difficult for simple alkyl groups, but works if you are doing specific scaffold synthesis).[1]

Correction: A more common blocking strategy:

  • Start with a hydrazine (

    
    ) where 
    
    
    
    is your desired alkyl group.
  • Condense with a 1,3-diketone or alkynone.[1]

  • Result: The regiochemistry is determined by the condensation kinetics (often favoring the 1,5-isomer if the ketone electrophilicity matches the hydrazine nucleophilicity correctly).

Module 3: Analytical Validation (How to tell them apart)

Do not rely on LCMS (same mass).[1] Do not rely on 1H NMR integration (often ambiguous).

Table 1: Diagnostic NMR Signatures

Feature1,3-Isomer (Distal)1,5-Isomer (Proximal)
NOESY / ROESY Key: No correlation between N-Alkyl protons and Substituent R protons.[1]Key: Strong cross-peak between N-Alkyl protons and Substituent R protons.
13C NMR (

vs

)

(adjacent to N) is typically upfield relative to

(adjacent to C=N).[1]
Shifts invert or become distinct based on shielding by R.
19F NMR (if

)

signal is distinct.[1]

signal shifts downfield due to proximity to N-alkyl [4].
Coupling (

)

coupling between N-Methyl and

ring carbon.[1]

coupling between N-Methyl and

ring carbon (requires HMBC to distinguish C3/C5).

Protocol for NOESY Experiment:

  • Concentration: >10 mg/mL in

    
     or 
    
    
    
    .
  • Mixing Time: Set to 500ms.

  • Analysis: Look for the "through-space" interaction.

    • If you see a spot connecting the N-Methyl peak and the Phenyl/Alkyl substituent peak: You have the 1,5-isomer (Proximal) .[1]

    • If you see NO spot: You likely have the 1,3-isomer , but confirm by seeing a correlation between N-Methyl and the

      
      -Proton (the ring proton).
      
Module 4: Frequently Asked Questions (FAQs)

Q: I am using NaH and getting a 1:1 mixture. Why? A: NaH is a strong, irreversible base.[1] It deprotonates the pyrazole completely to form the pyrazolate anion. The anion has resonance forms delocalized over both nitrogens. Without the specific hydrogen-bonding direction provided by weaker bases or protic solvents, the reaction becomes purely controlled by the statistical probability of collision and slight steric differences, often leading to poor selectivity [5]. Try switching to


 in MeCN. [1]

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult.

  • Flash Chromatography: Isomers often have very similar Rf values. Try running a gradient of DCM:MeOH (99:1 to 95:5) or Toluene:Acetone .

  • Recrystallization: If one isomer is solid, you might be able to crash it out using Hexane/EtOAc, but this lowers yield.[1]

  • Prep-HPLC: Usually required for clean separation of >95% purity.

Q: Does the leaving group on the alkyl halide matter? A: Yes. Hard/Soft Acid Base theory applies.

  • Alkyl Iodides (Soft): Better for general alkylation.

  • Alkyl Tosylates/Mesylates (Hard): May show different selectivity profiles but are generally slower.[1]

  • Recommendation: Stick to Iodides or Bromides for initial screens.

References
  • Mitsunobu Reaction on Pyrazoles: Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Utility."[2] Available at: [Link]

  • Solvent Effects (HFIP) & Selectivity: MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Available at: [Link][1]

  • Michael Addition Selectivity: ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org. Chem. Available at: [Link][1]

  • NMR Characterization of Isomers: National Institutes of Health (PMC). "Regioselective Synthesis and Structural Characterization of Tetra-Substituted Phenylaminopyrazole Derivatives." Available at: [Link]

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Technical Support Center: Navigating 3-Hydroxyazetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with 3-hydroxyazetidine in coupling reactions. As a key building block in modern medicinal chemistry, its successful incorporation into target molecules is often crucial for drug discovery programs.[1] However, its unique structural and electronic properties can lead to frustratingly low reactivity. This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive resource for troubleshooting these difficult couplings, grounded in mechanistic understanding and field-proven solutions.

Frequently Asked Questions (FAQs): Understanding the Root of the Problem

Before diving into specific troubleshooting scenarios, let's address the fundamental reasons why 3-hydroxyazetidine can be a problematic substrate.

Q1: What makes 3-hydroxyazetidine a challenging substrate in coupling reactions?

A1: The low reactivity of 3-hydroxyazetidine stems from a combination of factors inherent to its structure:

  • Ring Strain: Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which is a double-edged sword. While this strain can be harnessed for certain transformations, it can also lead to undesired ring-opening under harsh reaction conditions.[2][3]

  • Electronic Effects of the Hydroxyl Group: The electron-withdrawing nature of the hydroxyl group decreases the nucleophilicity of the secondary amine, making it less reactive in N-arylation and other coupling reactions.

  • Steric Hindrance: The compact, four-membered ring can present steric challenges for the approach of bulky catalysts and reagents.

  • Competing Reactivity: The presence of two reactive sites—the secondary amine and the hydroxyl group—can lead to undesired side reactions or the need for protecting group strategies.

Q2: How does the pKa of 3-hydroxyazetidine influence its reactivity?

A2: The pKa of the protonated azetidine nitrogen is a critical parameter. While specific values for 3-hydroxyazetidine are not always readily available in standard literature, the pKa of azetidine itself is around 11.29, making it a reasonably strong base. However, the inductive effect of the 3-hydroxyl group will lower this value, making the amine less basic and consequently less nucleophilic than unsubstituted azetidine. This necessitates the careful selection of a base in coupling reactions that is strong enough to deprotonate the amine (or its conjugate acid after reaction with an acid catalyst) without promoting side reactions.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific issues you may encounter in the lab and provides actionable solutions.

Scenario 1: N-Arylation (Buchwald-Hartwig Type) Reactions

Q3: My Buchwald-Hartwig N-arylation of 3-hydroxyazetidine with an aryl bromide is giving low to no conversion. What are the likely causes and how can I fix it?

A3: This is a very common issue. Low conversion in Buchwald-Hartwig reactions with this substrate can often be traced back to several key factors. Let's break down the troubleshooting process.

Initial Checks:

  • Reagent Quality: Ensure your 3-hydroxyazetidine (often supplied as the hydrochloride salt) has been properly neutralized and is free of excess acid.[4] The aryl bromide should be pure, and the solvent and base must be anhydrous.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[5]

Optimization Strategies:

If the initial checks don't solve the problem, a systematic optimization of the reaction parameters is necessary.

dot graph TD { A[Low Conversion in N-Arylation] --> B{Catalyst/Ligand System}; A --> C{Base Selection}; A --> D{Solvent and Temperature}; A --> E{Protecting Group Strategy};

}

Troubleshooting Workflow for N-Arylation

Table 1: Recommended Conditions for Buchwald-Hartwig N-Arylation of 3-Hydroxyazetidine

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPrecatalysts ensure efficient and reproducible generation of the active Pd(0) species.[6]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos)These ligands promote reductive elimination and stabilize the catalytic intermediates.
Base NaOtBu, LHMDS, or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen.[7]
Solvent Toluene or Dioxane (anhydrous)These are common solvents for Buchwald-Hartwig reactions and have good solvating properties for the reagents.[5]
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.[6]

Expert Insight: In our experience, a combination of a third-generation Buchwald precatalyst (like XPhos Pd G3) with NaOtBu in toluene at 100 °C is a robust starting point for challenging N-arylations of 3-hydroxyazetidine.

Scenario 2: Amide Coupling Reactions

Q4: I'm attempting to form an amide bond between 3-hydroxyazetidine and a carboxylic acid, but the reaction is sluggish and gives a poor yield. What should I try?

A4: Amide couplings with 3-hydroxyazetidine can be challenging due to its reduced nucleophilicity. Standard coupling reagents may not be sufficient.

Troubleshooting Steps:

  • Choice of Coupling Reagent: If you are using a standard carbodiimide like EDC, consider switching to a more potent activating agent. Urnoium-based reagents like HATU, HBTU, or COMU are generally more effective for coupling with less nucleophilic amines.[8][9]

  • Base Additive: The choice of base is critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to scavenge the acid formed during the reaction without competing with the azetidine as a nucleophile.

  • Solvent: Aprotic polar solvents like DMF or NMP are often superior to dichloromethane (DCM) for these couplings as they can help to solvate the charged intermediates.

  • Protecting the Hydroxyl Group: If you suspect O-acylation is a competing side reaction, consider protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This can be easily removed post-coupling with a fluoride source like TBAF.[10][11]

dot graph TD { A[Poor Yield in Amide Coupling] --> B{Coupling Reagent}; A --> C{Base and Solvent}; A --> D{Side Reactions};

}

Decision Tree for Amide Coupling

Scenario 3: Suzuki and other Cross-Coupling Reactions

Q5: I have a derivative of 3-hydroxyazetidine (e.g., N-Boc-3-iodoazetidine) and I'm struggling with a Suzuki coupling. What are the key parameters to optimize?

A5: For Suzuki couplings involving azetidine derivatives, the stability of the four-membered ring under the reaction conditions is a key concern, alongside the efficiency of the catalytic cycle.

Optimization Strategies:

  • Catalyst and Ligand: As with N-arylation, bulky, electron-rich phosphine ligands are often beneficial. For Suzuki reactions, SPhos and XPhos are excellent starting points. Palladium precatalysts are also highly recommended.[12][13]

  • Base: The choice of base is crucial for the transmetalation step.[12] Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used. The use of an aqueous phase can also be beneficial for the overall reaction rate.

  • Solvent System: A biphasic solvent system such as toluene/water or dioxane/water is often optimal for Suzuki couplings.[13]

  • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is of high quality. Boronic acids can dehydrate to form unreactive boroxines.

Table 2: General Conditions for Suzuki Coupling of Azetidine Derivatives

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or a G3/G4 PrecatalystProvides a reliable source of active Pd(0).
Ligand SPhos, XPhos, or RuPhosFacilitates oxidative addition and reductive elimination with sterically hindered substrates.
Base K₂CO₃ or K₃PO₄ (aqueous solution)Activates the boronic acid for transmetalation.[12]
Solvent Dioxane/Water or Toluene/Water (e.g., 4:1)A biphasic system often enhances the reaction rate and yield.[13]
Temperature 80-100 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.

Detailed Experimental Protocols

To provide a practical starting point, here are detailed protocols for some of the key reactions discussed.

Protocol 1: Buchwald-Hartwig N-Arylation of 3-Hydroxyazetidine

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 3-hydroxyazetidine (1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is suitable for coupling 3-hydroxyazetidine with a range of carboxylic acids.

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), HATU (1.05 mmol), and DIPEA (3.0 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of 3-hydroxyazetidine (1.1 mmol) in DMF (2 mL) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions or require support for a particularly challenging transformation, do not hesitate to reach out to our technical support team.

References

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Pharma Focus Asia. [Link]

  • Mughal, H.; Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org. Biomol. Chem.2021 , 19, 3274-3286. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org. Biomol. Chem.. [Link]

  • Bai, G.; et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021 , 12(10), 1626-1631. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules2017 , 22(1), 123. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wuwix. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J. Org. Chem.2011 , 7, 59-71. [Link]

  • National Center for Biotechnology Information. Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. Front. Chem.2020 , 8, 601. [Link]

  • National Center for Biotechnology Information. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? [Link]

  • Pharma Focus Asia. Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. [Link]

  • Studylib. Protecting Groups: Hydroxyl & Amino - Organic Chemistry. [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • National Center for Biotechnology Information. 3-Hydroxyazetidine. PubChem Compound Summary for CID 1514290. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem.2021 . [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catal.2016 , 6(6), 3630-3638. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2009 , 50(44), 6063-6066. [Link]

  • Baxendale Group - Durham University. Photochemical Flow Synthesis of 3-Hydroxyazetidines. [Link]

  • Royal Society of Chemistry. Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule. Chem. Commun.2015 , 51, 2003-2006. [Link]

  • ResearchGate. A highly effective azetidine-Pd(II) catalyst for Suzuki-Miyaura coupling reactions in water. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Recent Progress Concerning the N-Arylation of Indoles. Molecules2018 , 23(7), 1695. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Center for Biotechnology Information. 3-Hydroxyazetidine hydrochloride. PubChem Compound Summary for CID 2759290. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

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Technical Support Center: Minimizing Polymerization Side Products in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling four-membered nitrogen heterocycles. Due to their inherent ring strain, azetidines are prone to polymerization and other side reactions, which can lead to low yields, complex product mixtures, and purification challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability of azetidines and the underlying causes of unwanted polymerization.

Q1: Why are azetidines so prone to polymerization and other ring-opening reactions?

A1: The primary reason for the high reactivity of azetidines is their significant ring strain , which is approximately 25.4 kcal/mol.[1] This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. The strained ring represents a high-energy state, and reactions that lead to ring-opening are often thermodynamically favorable as they relieve this strain.[2]

Several factors can trigger this ring-opening:

  • Acidic Conditions: Brønsted or Lewis acids can coordinate with the lone pair of electrons on the nitrogen atom.[3] This forms a highly reactive azetidinium ion, which is an excellent electrophile for nucleophilic attack, initiating polymerization.[2][4]

  • Nucleophilic Attack: The carbon atoms adjacent to the nitrogen are susceptible to attack by strong nucleophiles, leading to ring cleavage.[1][3]

  • Elevated Temperatures: Thermal energy can provide the necessary activation energy to overcome the barrier for ring-opening, especially for less stable derivatives.[3]

Q2: What is the most common mechanism for azetidine polymerization?

A2: The most prevalent pathway is cationic ring-opening polymerization (CROP) .[2][5] This process is typically initiated by trace amounts of acid (e.g., from reagents, solvents, or even acidic glassware) or can be intentionally started with a cationic initiator.

The mechanism proceeds in three main stages:

  • Initiation: An initiator (like a proton, H⁺) protonates the basic nitrogen atom of an azetidine monomer, forming a reactive azetidinium ion.

  • Propagation: The lone pair of a neutral azetidine monomer acts as a nucleophile, attacking one of the electrophilic ring carbons of the azetidinium ion. This opens the ring and extends the polymer chain, regenerating the reactive azetidinium cation at the new chain end.

  • Chain Transfer/Termination: The reaction continues until the monomer is consumed or a termination/transfer event occurs. In the case of azetidine, the secondary amines in the growing polymer backbone can also act as nucleophiles, leading to branched polymers.[4]

Cationic Ring-Opening Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_result Result Azetidine Azetidine Monomer Azetidinium Azetidinium Ion (Reactive) Azetidine->Azetidinium Protonation H_plus H⁺ (Acidic Initiator) Azetidinium_prop Azetidinium Ion Dimer Dimer Cation (Growing Chain) Azetidinium_prop->Dimer Ring Opening Azetidine_mono Azetidine Monomer Azetidine_mono->Azetidinium_prop Nucleophilic Attack Polymer Branched Poly(propylenimine) Dimer->Polymer Further Propagation Protecting Group Effect Unprotected Unprotected Azetidine N-H Properties_Unprotected High Basicity High Nucleophilicity Prone to Polymerization Unprotected:n->Properties_Unprotected Leads to Protected Protected Azetidine N-EWG Properties_Protected Low Basicity Low Nucleophilicity Stabilized Ring Protected:n->Properties_Protected Leads to

Caption: Role of an electron-withdrawing group (EWG).

Q4: Which N-protecting group is the best choice for my synthesis?

A4: The optimal protecting group depends on the planned subsequent reaction steps. A balance must be struck between ring stability and the conditions required for eventual deprotection. [3]

Protecting Group Stability (Acidic) Stability (Basic) Removal Conditions Key Considerations
Boc (tert-Butoxycarbonyl) Labile, especially to strong acids (e.g., TFA, HCl). [3] Generally stable. Strong acids (TFA, HCl). [6] Widely used due to ease of removal. Avoid if subsequent steps require acidic conditions.
Cbz (Carboxybenzyl) More stable than Boc. Generally stable. Catalytic Hydrogenolysis (H₂, Pd/C). [3] Good for orthogonal protection schemes where acid-labile groups are present.

| Sulfonyl (e.g., Tosyl, Nosyl) | Very stable. | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH). [3]| Provides excellent stability but removal can be challenging and may not be compatible with sensitive functional groups. |

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Scenario 1: My reaction mixture is becoming viscous, turning into a solid, or "crashing out."
  • Probable Cause: This is a classic sign of uncontrolled, rapid polymerization. It is likely initiated by an acidic species in your reaction mixture, which could be a reagent (e.g., a Lewis acidic acyl chloride), a catalyst, or a contaminant. [2]* Actionable Solutions:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Moisture can hydrolyze reagents to form acids.

    • Add a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge into your reaction to scavenge any stray protons without interfering with your desired reaction.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of the polymerization side reaction. [3] 4. Re-evaluate Reagents: If using a reagent like an acyl chloride, consider that it may contain trace HCl. Purifying the reagent or using a different coupling strategy (e.g., with HATU/EDC) may be necessary.

Scenario 2: My NMR or LC-MS analysis shows a complex mixture of broad peaks or a repeating mass unit, not a clean product.
  • Probable Cause: You are likely forming oligomers (short-chain polymers). [4]This indicates that polymerization is occurring, but perhaps at a slower rate than in Scenario 1. This can happen during the reaction or during an acidic workup.

  • Actionable Solutions:

    • Neutralize During Workup: During aqueous workup, ensure the aqueous layer is kept neutral or slightly basic before extraction. Avoid acid washes if possible.

    • Protect the Nitrogen: If you are working with an N-H azetidine, the most robust solution is to protect the nitrogen with an appropriate electron-withdrawing group (see FAQ Q4) before proceeding. [1] 3. Check for Monomer Consumption: If possible, monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure to conditions that may promote oligomerization. [3]

Scenario 3: I am losing most of my product during silica gel column chromatography.
  • Probable Cause: Standard silica gel is acidic (pKa ≈ 4.5) and can strongly bind to the basic nitrogen of your azetidine. [7]This can lead to two problems: 1) your compound sticks irreversibly to the column, or 2) the acidic environment of the column itself catalyzes on-column decomposition or ring-opening. [1][7]* Actionable Solutions:

    • Deactivate the Silica: Pre-treat your silica gel by preparing the slurry in your eluent system containing 0.5-1% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites. [7] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column if your molecule's polarity is suitable.

    • Avoid Chromatography: If possible, purify the compound by other means, such as crystallization (e.g., by forming a hydrochloride or oxalate salt) or distillation if the compound is volatile and stable. [7]

Scenario 4: My intramolecular cyclization to form the azetidine ring has a very low yield, and I suspect intermolecular reactions are dominating.
  • Probable Cause: The formation of a four-membered ring via intramolecular cyclization is often kinetically and thermodynamically disfavored compared to intermolecular reactions (dimerization, polymerization) or the formation of a more stable five- or six-membered ring. [1][8]* Actionable Solutions:

    • Apply High-Dilution Conditions: The key to favoring an intramolecular (unimolecular) reaction over an intermolecular (bimolecular) one is to keep the concentration of the precursor extremely low. Perform the reaction at a concentration of ≤0.01 M. [1]This can be achieved by using a large volume of solvent or, more effectively, by using a syringe pump to add the precursor solution slowly over several hours to the reaction vessel (see Protocol 2).

    • Optimize the Leaving Group: Ensure you are using a highly efficient leaving group (e.g., tosylate, mesylate, or iodide) on the electrophilic carbon to promote rapid ring closure. [1] 3. Control Temperature: Lower temperatures generally favor the kinetically controlled 4-exo-tet cyclization needed for azetidine formation over the thermodynamically favored 5-endo-tet cyclization that forms a pyrrolidine byproduct. [8]

Troubleshooting Workflow start Low Yield in Azetidine Synthesis q1 Is the reaction an intramolecular cyclization? start->q1 sol1 Apply High Dilution Conditions (Slow addition, <0.01 M). Use an excellent leaving group. q1->sol1 Yes q2 Is the product degrading during purification? q1->q2 No sol1->q2 sol2 Use base-deactivated silica gel. Consider non-chromatographic purification (crystallization). q2->sol2 Yes q3 Is there evidence of polymerization (viscosity, broad peaks)? q2->q3 No sol2->q3 sol3 Install a robust N-protecting group. Run reaction at lower temperature. Ensure strictly anhydrous conditions. q3->sol3 Yes end Improved Yield q3->end No sol3->end

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Tosylation of an Azetidine to Enhance Stability

This protocol describes the protection of a potentially labile N-H azetidine with a p-toluenesulfonyl (Tosyl) group.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-H azetidine derivative (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) to the solution and stir for 5 minutes.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tosyl azetidine.

  • Purification: Purify the product by flash column chromatography on silica gel.

Protocol 2: Optimized Intramolecular Cyclization under High-Dilution Conditions

This protocol is designed to maximize the yield of an azetidine from a γ-amino alcohol precursor (via conversion to a γ-amino tosylate).

  • Precursor Preparation: Prepare a solution of the γ-amino alcohol precursor (1.0 equiv) and p-toluenesulfonyl chloride (1.1 equiv) in a minimal amount of pyridine at 0 °C. Stir until tosylation is complete (monitor by TLC). Remove pyridine under high vacuum. Dissolve the resulting crude γ-amino tosylate in anhydrous acetonitrile to make a 0.1 M stock solution.

  • Reaction Setup: In a separate, large, flame-dried flask, add anhydrous potassium carbonate (K₂CO₃, 5.0 equiv) and a volume of anhydrous acetonitrile sufficient to make the final reaction concentration 0.01 M. Heat the suspension to reflux (approx. 82 °C).

  • Slow Addition: Using a syringe pump, add the 0.1 M solution of the γ-amino tosylate from step 1 to the refluxing acetonitrile/K₂CO₃ suspension over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to reflux for an additional 2 hours.

  • Workup: Cool the reaction to room temperature and filter off the K₂CO₃. Rinse the solid with acetonitrile.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude azetidine product as required, paying attention to the potential need for base-deactivated chromatography (see Scenario 3).

Section 4: References

  • Singh, G. S., & D’hooghe, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry. [Link]

  • Deng, Z., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 50(23), 9134–9142. [Link]

  • Gleede, T., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(29), 3877-3885. [Link]

  • Various Authors. (2020-2025). Advances in the synthesis of azetidines. ResearchGate Publication Collection. [Link]

  • Reisman, L., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(46), 15626–15630. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Luisi, R., & Degennaro, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Zhang, R., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 10834–10842. [Link]

  • Wang, H., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Jones, C. W., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University Library. [Link]

  • Ly, T. Q., & Rhee, H. (2007). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. The Journal of Organic Chemistry, 72(22), 8519-22. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • IntechOpen. (2018). Azetidine Synthesis. [Link]

  • University of Twente. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]

  • Degennaro, L., & Luisi, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3534-3546. [Link]

  • Hedrick, J. L., et al. (2017). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. ACS Combinatorial Science, 19(2), 106-113. [Link]

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Alternative protecting groups for azetidine nitrogen during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Nitrogen Protection Strategies

Welcome to the technical support guide for navigating the complexities of azetidine nitrogen protection. The high ring strain (~25.4 kcal/mol) of the azetidine core makes it a unique and valuable scaffold in medicinal chemistry, but this same reactivity presents significant challenges during multi-step synthesis.[1] The choice of a nitrogen protecting group is not a trivial decision; it is a critical experimental parameter that dictates the stability of the ring and the feasibility of subsequent chemical transformations.[1][2]

This guide moves beyond common protecting groups to provide solutions for specific, challenging synthetic scenarios that researchers frequently encounter.

Frequently Asked Questions & Troubleshooting

Q1: My standard Boc- or Cbz-protected azetidine is not stable to my planned reaction conditions. What are robust, orthogonal alternatives?

This is a frequent challenge. While Boc and Cbz are workhorses in peptide synthesis, their lability under acidic or reductive conditions, respectively, can be a significant liability when working with sensitive azetidine scaffolds.[2][3][4]

Expert Recommendation: For enhanced stability, consider sulfonyl-based or sterically bulky protecting groups.

  • Tosyl (Ts) and Nosyl (Ns) Groups: These electron-withdrawing sulfonyl groups significantly decrease the nucleophilicity and basicity of the azetidine nitrogen, imparting exceptional stability across a wide pH range and towards many reagents.[1][2]

    • The Challenge: The primary drawback of the tosyl group is the often harsh conditions required for its removal (e.g., sodium in liquid ammonia, or Mg/MeOH).[2][5]

    • The Solution - Nosyl (Ns): The 2-nitrobenzenesulfonyl (nosyl) group, developed by Fukuyama, offers the high stability of a sulfonamide with the significant advantage of mild cleavage conditions.[6] The ortho-nitro group activates the sulfonyl moiety for nucleophilic aromatic substitution, allowing deprotection with thiols (e.g., thiophenol) and a base like K₂CO₃.[6][7] This makes it orthogonal to most other protecting groups.

  • 2-(Trimethylsilyl)ethanesulfonyl (SES) Group: This group provides the robust stability of a sulfonamide but is cleaved under mild, fluoride-based conditions (e.g., TBAF, CsF), which are orthogonal to both acid- and hydrogenation-labile groups.[8][9] This strategy is particularly useful when other functional groups in the molecule are sensitive to reduction or strong acids.

  • Benzhydryl (Bh/DPM) Group: This bulky group offers considerable steric protection and is stable to a wide range of conditions. Recent studies have highlighted its unique role in directing the reactivity of azetidinols.[10] Deprotection is typically achieved via hydrogenolysis or, in some specific cases, ozonolysis.[10][11][12]

Q2: I need to perform a reaction under strongly basic conditions (e.g., organolithium addition), but my N-protected azetidine is decomposing. How can I improve stability?

Ring-opening of azetidines under basic or nucleophilic conditions is a common failure mode. The choice of protecting group is critical to mitigate this.

Expert Recommendation: An N-Tosyl group generally provides excellent stability under basic conditions. However, if issues persist, consider the following:

  • Cryogenic Conditions: Perform the reaction at very low temperatures (-78 °C) to minimize the rate of decomposition relative to the desired reaction.

  • Inverse Addition: Add the azetidine solution slowly to the organolithium reagent (inverse addition) to maintain a low concentration of the azetidine and minimize base-mediated decomposition.

  • Protecting Group Modification: In some cases, the strong electron-withdrawing nature of a sulfonyl group can activate the ring's C-H bonds for deprotonation or the carbon atoms for nucleophilic attack.[2] If this is suspected, switching to a sterically bulky, less electron-withdrawing group like Benzhydryl (Bh) may be beneficial.

Q3: I'm struggling to remove a robust N-Tosyl group without degrading my molecule. What are the mildest conditions available?

This is a classic challenge in azetidine chemistry. The harsh conditions typically cited for tosyl removal can be incompatible with complex molecules.

Expert Recommendation: While no single method is universally applicable, several milder reductive methods have been reported with varying success.

  • Magnesium in Methanol (Mg/MeOH): This method can be effective for desulfonylation and is significantly milder than dissolving metal reductions like Na/NH₃.[2] Sonication can sometimes improve yields and reaction times.[13]

  • Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer agent that can cleave N-S bonds under neutral, aprotic conditions, often tolerating esters and other reducible functional groups.

  • Lithium/Naphthalene or Lithium/DTBB: Reductions using lithium naphthalenide or lithium with a catalytic amount of di-tert-butylbiphenyl (DTBB) can also be effective for cleaving sulfonyl groups from aziridines and can be applied to azetidines.[13]

Troubleshooting Tip: Always run a small-scale test reaction to screen for the most effective and least destructive deprotection method for your specific substrate.

Q4: My synthesis requires photochemistry. Are there any suitable photolabile protecting groups for azetidines?

Yes, photolabile protecting groups (PPGs) offer excellent spatiotemporal control, allowing for deprotection at a specific stage of the synthesis without chemical reagents.[14][15]

Expert Recommendation:

  • o-Nitrobenzyl (ONB) Carbamates: This is the most common class of PPGs.[14] The azetidine nitrogen can be protected as a carbamate using an o-nitrobenzyl chloroformate. Irradiation with UV light (typically 350-400 nm) cleaves the group, releasing the free amine, carbon dioxide, and an o-nitrosobenzyl alcohol byproduct.[16]

  • Dimethoxybenzoin Carbamates: These groups offer an alternative photochemistry that can be cleaner, with fewer side products compared to some ONB derivatives. They are cleaved via photocyclization to form a stable benzofuran byproduct.

Comparative Data of Alternative Protecting Groups

The following table provides a comparative overview of key alternative protecting groups for azetidine nitrogen.

Protecting Group (Abbr.)StructureInstallation ConditionsStability ProfileCleavage ConditionsKey Advantage(s)
Nosyl (Ns) Ns-Cl, Pyridine or Et₃N, CH₂Cl₂Stable to strong acids, oxidation, most reductions.Thiophenol, K₂CO₃, DMF/CH₃CN[6][7]High stability with mild, orthogonal removal.
SES SES-Cl, Et₃N, CH₂Cl₂[8]Stable to acids, bases, and many reductive/oxidative conditions.TBAF or CsF in DMF/CH₃CN, heat[8]Extremely stable; fluoride-based removal is highly orthogonal.
Benzhydryl (Bh) Ph₂CH-Br, BaseStable to mild acids, bases, and many standard reagents.H₂, Pd/C; or strong acid (e.g., TFA).[10]Steric bulk can prevent unwanted side reactions.
o-Nitrobenzyl (ONB) ONB-OCOCl, BaseStable to non-photochemical conditions.UV light (e.g., 350 nm) in various solvents.[16]Reagent-free cleavage, allows spatial/temporal control.

Experimental Protocols & Methodologies

Protocol 1: Protection of Azetidine with 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)

This protocol describes the robust protection of a primary or secondary azetidine.

  • Preparation: Dissolve the azetidine starting material (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the stirred solution.

  • Nosylation: Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Deprotection of N-Nosyl Azetidine

This protocol details the cleavage of the nosyl group under mild, nucleophilic conditions.[6]

  • Preparation: Dissolve the N-nosyl azetidine (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0-5.0 eq) followed by thiophenol (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the free amine.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash extensively with 1 M NaOH solution to remove thiophenol, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or crystallization.

Visualized Workflows & Decision Logic

Decision Tree for Selecting an Azetidine N-Protecting Group

This diagram provides a logical pathway for choosing an appropriate protecting group based on the planned synthetic route.

G start What is the key subsequent reaction? acid Strong Acid (e.g., TFA, HCl) start->acid Acidic? base Strong Base (e.g., nBuLi, LDA) start->base Basic? reduction Reductive Conditions (e.g., H2, Pd/C) start->reduction Reductive? orthogonal Need Orthogonal Cleavage? start->orthogonal Other? acid_rec Consider: - Tosyl (Ts) - Nosyl (Ns) - SES acid->acid_rec Yes base_rec Consider: - Tosyl (Ts) - Benzhydryl (Bh) base->base_rec Yes red_rec Consider: - Boc - Tosyl (Ts) - Nosyl (Ns) - SES reduction->red_rec Yes ortho_rec Consider: - Nosyl (Thiol) - SES (Fluoride) - Fmoc (Base) - Alloc (Pd(0)) - Photolabile (UV) orthogonal->ortho_rec Yes

Caption: Decision workflow for protecting group selection.

Workflow: Orthogonal Synthesis Using a Nosyl Group

This diagram illustrates a synthetic sequence where the nosyl group allows for selective deprotection in the presence of an acid-labile group.

G cluster_0 Sequence A Azetidine with -OH group B 1. Protect -OH as TBDPS 2. Protect -NH with Ns-Cl A->B C Ns-Protected Azetidine with TBDPS ether B->C D Perform desired multi-step synthesis C->D E Intermediate Product D->E F Deprotect -NH: Thiophenol, K2CO3 E->F G Free Azetidine with TBDPS ether F->G H Further functionalization at Nitrogen G->H J Deprotect -OH: TBAF H->J I Final Product J->I

Caption: Orthogonal deprotection workflow.

References

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect. Available at: [Link]

  • Cameron, J. F., Willson, C. G., & Frechet, J. M. J. (1995). New Photolabile Amino Protecting Groups: Photogeneration of Amines from [(3',5'-Dimethoxybenzoinyl)oxy]carbonyl Carbamates. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Grokipedia. (n.d.). Photolabile protecting group. Grokipedia. Available at: [Link]

  • Cameron, J. F., & Frechet, J. M. J. (1995). New photolabile amino protecting groups: photogeneration of amines from [(3′,5′-dimethoxybenzoinyl)oxy]carbonyl carbamates. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • ResearchGate. (2025). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Brandl, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

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  • van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Sacher, J. R., & Weinreb, S. M. (2011). 2-Trimethylsilylethanesulfonyl Chloride (SES-Cl). Organic Syntheses. Available at: [Link]

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  • Iglesias-García, O., et al. (2010). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. Available at: [Link]

  • van der Veen, L. A., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, D. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Research. Available at: [Link]

  • Scott, M. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • MSU Chemistry. (n.d.). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Michigan State University. Available at: [Link]

  • ResearchGate. (2025). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 4-(Azetidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopic features of 4-(azetidin-3-yloxy)-1H-pyrazole, a heterocyclic scaffold of increasing importance in medicinal chemistry. We will dissect its characteristic spectral signature, compare it with structurally related alternatives, and provide robust experimental protocols for its unambiguous characterization.

Introduction: The Structural and Strategic Value of the Azetidinyl-Pyrazole Moiety

In modern drug discovery, the precise control of a molecule's three-dimensional conformation is paramount for optimizing its interaction with biological targets. The 4-(azetidin-3-yloxy)-1H-pyrazole motif serves as a valuable "constrained linker," offering a rigid and defined spatial orientation for substituents, in contrast to more flexible aliphatic linkers. The azetidine ring, a strained four-membered heterocycle, reduces the conformational entropy of the molecule, which can lead to enhanced binding affinity.[1] This guide focuses on ¹H NMR spectroscopy as the primary tool for verifying the structural integrity of this scaffold and understanding its electronic environment.

¹H NMR Spectral Analysis of 4-(Azetidin-3-yloxy)-1H-pyrazole

Molecular Structure and Proton Numbering

For clarity, the following numbering scheme will be used throughout this guide.

Caption: Structure and numbering of 4-(azetidin-3-yloxy)-1H-pyrazole.

Detailed Peak Assignments and Rationale
Proton LabelPredicted Shift (δ, ppm)MultiplicityRationale & Key Considerations
Pyrazole N1-H ~13.0Broad Singlet (br s)The pyrazole N-H proton is acidic and participates in intermolecular exchange, leading to significant signal broadening.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature.[5] In DMSO-d₆, it typically appears far downfield due to hydrogen bonding with the solvent.
Pyrazole H5 ~7.9Singlet (s) or Narrow DoubletThis proton is adjacent to the N1-H. In N-unsubstituted pyrazoles, the C5 proton (H5) is typically downfield of the C3 proton.[6] The electron-withdrawing nature of the adjacent nitrogen atom deshields this position.
Pyrazole H3 ~7.5Singlet (s) or Narrow DoubletThe C3 proton (H3) is generally found upfield relative to H5. The ether oxygen at C4 has a modest electron-donating resonance effect and an inductive electron-withdrawing effect, the net result of which influences both H3 and H5.[7]
Azetidine H3' (CH-O) ~5.0Quintet (quint)This methine proton is directly attached to the carbon bearing the ether oxygen, causing a significant downfield shift into the 3.5-5.5 ppm region.[3] It is coupled to the four adjacent methylene protons on C2' and C4', resulting in a theoretical quintet splitting pattern (assuming similar coupling constants).
Azetidine H2'/H4' (CH₂-N) ~4.0 and ~3.8Multiplets (m)These four methylene protons are adjacent to the azetidine nitrogen and are coupled to the H3' methine proton. They are expected to be diastereotopic, resulting in two distinct and complex multiplet signals. Their chemical shift is influenced by both the adjacent nitrogen and the geminal coupling between them, as well as vicinal coupling to H3'.[8]
Azetidine N-H ~2.5Broad Singlet (br s)Similar to the pyrazole N-H, this proton is exchangeable and often appears as a broad signal.[5] Its upfield position relative to the pyrazole N-H reflects the less acidic nature of a secondary amine compared to a pyrazole nitrogen.

Comparative Analysis: Structural Alternatives

To appreciate the unique spectral features imparted by the azetidine ring, we compare our target molecule with two hypothetical, structurally related alternatives.

Table 2: ¹H NMR Comparison of Azetidine Linker vs. Alternatives

CompoundKey Structural FeaturePredicted ¹H NMR DifferencesRationale
4-(Azetidin-3-yloxy)-1H-pyrazole Rigid, 4-membered ring H3' at ~5.0 ppm (quintet). Two complex CH₂ multiplets (~4.0, ~3.8 ppm).The constrained ring geometry and coupling to four CH₂ protons give a characteristic quintet for the methine proton. Diastereotopic CH₂ protons lead to complex multiplets.
4-(Propoxy)-1H-pyrazole Flexible, acyclic linker O-CH₂ at ~4.0 ppm (triplet). Central CH₂ at ~1.8 ppm (sextet). Terminal CH₃ at ~1.0 ppm (triplet).Free rotation around C-C bonds results in simpler, first-order splitting patterns (triplets, sextet). The central methylene and terminal methyl groups are significantly more shielded (upfield).[2]
4-(Oxetan-3-yloxy)-1H-pyrazole Rigid, 4-membered ether H3' at ~5.2 ppm (quintet). Four O-CH₂ protons as two complex multiplets (~4.8-5.0 ppm).The oxetane ring is also rigid. The key difference is the replacement of the azetidine N-H with a second oxygen atom. This would shift the adjacent methylene protons further downfield due to oxygen's high electronegativity.[9]

This comparison highlights how the choice of the linker dramatically alters the ¹H NMR spectrum, with the azetidine ring providing a unique and identifiable pattern of a downfield quintet and complex methylene signals.

Experimental Protocol for ¹H NMR Characterization

This protocol ensures the acquisition of high-quality, reproducible data for structural verification.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 4-(azetidin-3-yloxy)-1H-pyrazole directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is crucial for observing the exchangeable N-H protons.

  • Dissolution: Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication can be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (line shape of the residual DMSO peak should be sharp and symmetrical).

  • Standard ¹H Spectrum:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield N-H, are captured.

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 scans for a good signal-to-noise ratio.

  • D₂O Exchange Experiment:

    • Acquire the standard ¹H spectrum as described above.

    • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for 20 seconds.

    • Re-insert the sample, re-shim if necessary, and acquire another ¹H spectrum using the same parameters.

    • Expected Result: The broad signals corresponding to the pyrazole N-H (~13.0 ppm) and azetidine N-H (~2.5 ppm) will significantly diminish or disappear, confirming their identity as exchangeable protons.[4]

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative proton ratios, which should correspond to the number of protons in each environment (1:1:1:4:1).

Workflow for Unambiguous Characterization

For novel compounds or complex spectra, a multi-step approach including 2D NMR is recommended for complete and trustworthy assignment.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Advanced Confirmation (Optional) A 1. Prepare Sample (5-10 mg in DMSO-d6) B 2. Acquire 1D ¹H Spectrum A->B C 3. Perform D₂O Exchange B->C D 4. Process & Reference Spectrum C->D E 5. Initial Peak Assignment (Chemical Shift, Integration, Multiplicity) D->E F 6. Confirm N-H Protons (Disappearance after D₂O) E->F G 7. Acquire 2D COSY Spectrum (Identifies H-H couplings) F->G If ambiguity exists I 9. Final Structure Verification F->I H 8. Acquire 2D HMBC Spectrum (Identifies long-range H-C correlations) G->H H->I

Caption: Recommended workflow for the complete NMR characterization.

Conclusion

The ¹H NMR spectrum of 4-(azetidin-3-yloxy)-1H-pyrazole provides a rich set of signals that are highly characteristic of its constrained, bicyclic-like core. The downfield quintet of the azetidine methine proton, combined with the distinct signals of the pyrazole ring, creates a unique fingerprint. By comparing this signature to those of more flexible or electronically different linkers, researchers can confirm the successful synthesis of this valuable scaffold. The experimental protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring the structural integrity of molecules destined for further investigation in drug development programs.

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  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Purity Analysis of Azetidine-Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of Purity in Modern Drug Discovery

Azetidine and pyrazole scaffolds are cornerstones of modern medicinal chemistry. Azetidines, as strained four-membered rings, act as valuable bioisosteres for larger groups, often improving physicochemical properties like solubility while providing novel three-dimensional exit vectors.[1][2] Pyrazole derivatives are a vital class of five-membered heterocycles found in numerous approved drugs, including celecoxib and sildenafil, valued for their diverse biological activities.[3]

Foundational Principles: Navigating the Challenges of Small Heterocycles

Analyzing small, nitrogen-containing heterocycles like azetidines and pyrazoles presents a unique set of chromatographic challenges. Their inherent polarity and basic nature can lead to poor retention on traditional reversed-phase columns and asymmetrical peak shapes due to interactions with residual silanols on the silica surface. A successful method hinges on understanding and mitigating these issues through the rational selection of stationary and mobile phases.

The primary HPLC modes for these building blocks are:

  • Reversed-Phase (RP-HPLC): The most common starting point, separating molecules based on hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An essential alternative for highly polar molecules that are poorly retained in reversed-phase.

  • Chiral HPLC: A specialized, indispensable technique for resolving enantiomers and assessing stereochemical purity.

A Comparative Guide to HPLC Methodologies

The selection of an HPLC method is not arbitrary; it is a logical process dictated by the analyte's physicochemical properties. This section compares the most effective approaches, explaining the causality behind each choice.

Method 1: The Workhorse — Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the first line of attack for purity analysis. However, the choice of stationary phase is critical for success with polar heterocycles.

A standard C18 column, while versatile, is often suboptimal for azetidine-pyrazole building blocks. Its highly hydrophobic surface can exhibit poor wettability in the high-aqueous mobile phases needed to retain polar compounds, a phenomenon known as "phase collapse," leading to drastic loss of retention. Furthermore, basic analytes can exhibit significant peak tailing.

To overcome this, two superior alternatives are recommended:

  • Polar-Embedded Columns (e.g., Amide, Carbamate): These columns incorporate a polar group near the base of the alkyl chain. This feature promotes a thin layer of water on the stationary phase surface, which dramatically improves retention and peak shape for polar analytes and makes the phase resistant to collapse in 100% aqueous mobile phases.[4][5]

  • Polar-Endcapped Columns (e.g., "AQ" or "Aqueous" designated): These columns feature a specialized endcapping process that shields residual silanols and imparts a more hydrophilic character to the surface. This allows for reproducible retention and excellent peak symmetry, even with highly aqueous mobile phases.[6]

Stationary PhaseAnalyteRetention Factor (k')Tailing Factor (Tf)Key Insight
Standard C18Polar Azetidine-OH0.82.1Poor retention (near void) and significant tailing. Unsuitable.
Polar-Embedded C18 Polar Azetidine-OH3.5 1.2 Good retention and symmetrical peak shape. Recommended.
Polar-Endcapped C18 Polar Azetidine-OH3.2 1.3 Good retention and peak shape. A strong alternative.

Table 1: Comparison of hypothetical performance for a polar azetidine derivative on different RP-HPLC stationary phases. Higher k' indicates better retention; Tf closer to 1.0 indicates better peak symmetry.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.

Causality Behind Choices:

  • A polar-embedded column is chosen to prevent phase collapse and improve peak shape.

  • Formic acid is used as a mobile phase modifier to protonate the basic nitrogens, ensuring a single ionic species and minimizing silanol interactions, which sharpens peaks. It is also compatible with mass spectrometry (MS).

  • A gradient elution is employed to ensure that both polar starting materials and potentially more hydrophobic impurities are eluted within a reasonable timeframe.

  • Detection at 210 nm is crucial for capturing analytes with weak or no strong chromophores, which is common for saturated heterocyclic fragments.[1]

Method 2: The Specialist — Hydrophilic Interaction Liquid Chromatography (HILIC)

When an azetidine-pyrazole building block is highly substituted with polar functional groups (e.g., multiple hydroxyls, carboxylic acids), it may exhibit little to no retention in RP-HPLC. In these cases, HILIC is the ideal solution.

HILIC operates on a principle of partitioning. The stationary phase is polar (e.g., bare silica, diol, amide), and the mobile phase is highly organic (typically >80% acetonitrile).[6] This high organic content allows a water-enriched layer to form on the surface of the stationary phase. Polar analytes partition into this layer and are retained, with elution being achieved by increasing the aqueous content of the mobile phase.

  • Column: HILIC (Amide or Diol phase), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Gradient: 0% to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV (210 nm) and/or ELSD/CAD/MS.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile/Water. Crucially, the sample solvent must be similar in strength to the initial mobile phase to avoid peak distortion.

Method 3: The Enantiomer Arbitrator — Chiral HPLC

For building blocks containing stereocenters, assessing enantiomeric purity is non-negotiable, as different enantiomers can have drastically different biological effects. Direct separation using Chiral Stationary Phases (CSPs) is the most efficient approach.[7]

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and represent the first choice for screening.[7][8][9] They can be operated in multiple solvent modes, offering a wide range of selectivities.

  • Column: Amylose or Cellulose-based CSP (e.g., Lux Amylose-2 or Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

  • Screening Modes:

    • Normal Phase: Mobile phase of n-Hexane with an alcohol modifier (Isopropanol or Ethanol) in varying ratios (e.g., 90:10, 80:20). Add 0.1% diethylamine for basic analytes to improve peak shape.[10]

    • Polar Organic Mode: Mobile phase of 100% Methanol, 100% Ethanol, or 100% Acetonitrile. This mode often provides very fast analysis times.[8][9]

  • Flow Rate: 1.0 mL/min (Normal Phase), 0.5 mL/min (Polar Organic).

  • Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm if an aromatic ring is present).

Self-Validating System: The power of chiral HPLC lies in its self-validating nature. A successful separation will show two distinct peaks for a racemic standard. Analysis of a purportedly enantiopure sample should show only one major peak, with the other enantiomer absent or present at a quantifiable, low level (e.g., <1% area).

Technological Leap: The UPLC/UHPLC Advantage

Ultra-(High)-Performance Liquid Chromatography (UPLC/UHPLC) utilizes columns packed with sub-2 µm particles, operating at much higher pressures than traditional HPLC.[11][12] For any high-throughput lab, transitioning from HPLC to UPLC is a logical and powerful upgrade.

ParameterHPLC (4.6x150 mm, 5 µm)UPLC (2.1x50 mm, 1.7 µm)Advantage
Analysis Time 20 minutes3 minutes~85% Faster [13]
Resolution (Rs) 1.82.5Higher Efficiency [12]
Solvent Usage ~20 mL~1.5 mL~90% Reduction [11][14]
Sensitivity 1x~3xImproved Detection [11]

Table 2: A comparison of typical performance metrics between a standard HPLC method and a properly transferred UPLC method, demonstrating significant gains in speed, efficiency, and sustainability.

Detection: Seeing the Unseen

While UV-Vis detection is the default, it relies on the presence of a chromophore. Many valuable azetidine building blocks are saturated and lack UV absorbance.

  • UV-Vis Detection: Standard and robust. Use a Photo-Diode Array (PDA) detector to acquire full spectra, which helps in peak tracking and purity assessment. Always include a low wavelength like 210 nm.

  • Universal Detectors: For non-chromophoric compounds, alternative detectors are essential.

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that respond to any non-volatile analyte, making them excellent for purity analysis when UV is not an option.[15][16]

    • Mass Spectrometry (MS): Provides mass-to-charge ratio information, which is invaluable for confirming the identity of the main peak and for identifying unknown impurities.

Method Validation: The Trustworthiness Pillar

A developed method is incomplete until it is validated to prove it is fit for its intended purpose. Validation must be performed in accordance with regulatory guidelines such as ICH Q2(R2).[17][18][19] The system's performance must also be verified before each run using a System Suitability Test (SST) as described in pharmacopeias like the USP.[20][21]

Key Validation Parameters:

  • Specificity: The ability to distinguish the analyte from potential impurities.[22]

  • Linearity & Range: A proportional response of the detector to varying analyte concentrations.[17][18]

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.[22]

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, essential for impurity analysis.

  • Robustness: The method's resilience to small, deliberate variations in parameters (e.g., pH, temperature, mobile phase composition).[17]

Visualizing the Workflow and Logic

Diagrams provide a clear, high-level overview of the decision-making process in method development.

MethodDevelopmentWorkflow start Start: New Azetidine- Pyrazole Building Block properties Assess Physicochemical Properties (Polarity, pKa, UV, Chirality) start->properties screen_rp Initial Screening: Reversed-Phase HPLC (Polar-Embedded Column) properties->screen_rp check_retention Adequate Retention and Peak Shape? screen_rp->check_retention use_rp Optimize RP-HPLC Method (Gradient, pH, Temperature) check_retention->use_rp Yes screen_hilic Switch to HILIC: Screen Stationary Phases (Amide, Diol) check_retention->screen_hilic No check_chiral Is Analyte Chiral? use_rp->check_chiral screen_hilic->use_rp screen_chiral Chiral HPLC Screening (Polysaccharide CSPs) check_chiral->screen_chiral Yes validation Full Method Validation (ICH Q2 Guidelines) check_chiral->validation No screen_chiral->validation

Caption: HPLC method development workflow for azetidine-pyrazole building blocks.

ParameterEffects cluster_params Adjustable Parameters cluster_results Chromatographic Results pH Mobile Phase pH RT Retention Time pH->RT affects ionization Shape Peak Shape pH->Shape controls tailing Organic % Organic Organic->RT controls elution Res Resolution Organic->Res Column Column Chemistry Column->RT determines selectivity Column->Shape mitigates silanol effects Column->Res primary driver

Caption: Relationship between key HPLC parameters and chromatographic output.

Conclusion

The purity analysis of azetidine-pyrazole building blocks is a critical, enabling activity in drug discovery. A successful analytical approach is not a one-size-fits-all protocol but rather a rational, science-driven process. By starting with a modern reversed-phase column with polar-modified chemistry, understanding when to pivot to HILIC for highly polar analogs, and employing chiral HPLC for stereochemical assessment, researchers can build a robust and reliable analytical foundation. The transition to UPLC/UHPLC technology further enhances this capability, offering unprecedented speed and efficiency. Ultimately, a well-developed and validated HPLC method ensures the integrity of the chemical matter, leading to higher quality data and more successful research outcomes.

References
  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

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  • Title: Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones Source: PMC (PubMed Central) URL: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Azetidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry.[1] Small molecules built around scaffolds like pyrazole and azetidine are of significant interest due to their diverse biological activities.[2][3] 4-(Azetidin-3-yloxy)-1H-pyrazole, with a molecular weight of 139.16 g/mol , represents a confluence of three key structural motifs: a strained four-membered azetidine ring, an aromatic pyrazole ring, and a flexible ether linkage.[2] Understanding the gas-phase behavior of such molecules under mass spectrometric conditions is paramount for their unambiguous identification, impurity profiling, and metabolite characterization.[4][5]

This guide provides an in-depth analysis of the predicted fragmentation patterns of 4-(Azetidin-3-yloxy)-1H-pyrazole using collision-induced dissociation (CID) tandem mass spectrometry (MS/MS).[6] As direct experimental data for this specific molecule is not widely published, this analysis is built upon established fragmentation principles of its constituent moieties, offering a predictive framework for researchers. We will explore the characteristic cleavages of the azetidine ring, the pyrazole system, and the ether bond, culminating in a proposed fragmentation cascade for the parent molecule. This guide will also provide a robust experimental protocol for acquiring high-quality MS/MS data, ensuring methodological rigor and reproducibility.

Pillar 1: Theoretical Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by fundamental chemical principles, including the stability of the resulting ions and neutral losses.[7] For 4-(Azetidin-3-yloxy)-1H-pyrazole (C₆H₉N₃O), analysis is typically performed on the protonated molecule, [M+H]⁺, with an expected m/z of approximately 140.17. The site of protonation—likely one of the basic nitrogen atoms in the azetidine or pyrazole rings—will significantly influence the subsequent fragmentation pathways.[8]

The Influence of the Azetidine Ring

The four-membered azetidine ring is characterized by significant ring strain, making it a prime site for fragmentation initiation.[8] Upon collisional activation, a common pathway for strained rings is ring-opening, followed by the elimination of a stable neutral molecule.

  • Pathway A: Retro-synthetic Cleavage: A characteristic fragmentation for azetidines involves a retro-[2+2] cycloaddition-type cleavage, leading to the expulsion of ethene (CH₂=CH₂) or a related species. For the protonated azetidine moiety, this can lead to fragmentation of the ring system, often initiated by cleavage of the C-C bonds.[9]

  • Pathway B: Ring Opening and Fission: Protonation on the azetidine nitrogen can induce a ring-opening event, followed by cleavage to lose fragments such as C₂H₄ (28 Da).

The Stability and Fragmentation of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, which imparts considerable stability to the molecular ion.[10] However, under sufficient collision energy, it exhibits characteristic fragmentation patterns.

  • Pathway C: Loss of HCN: A hallmark fragmentation of many nitrogen-containing heterocycles, including pyrazole, is the elimination of a molecule of hydrogen cyanide (HCN), resulting in a loss of 27 Da.[11]

  • Pathway D: Ring Cleavage: More energetic fragmentation can lead to the cleavage of the pyrazole ring itself, potentially involving the loss of N₂ (28 Da) or N₂H (29 Da).

Cleavage at the Ether Linkage

Ether linkages are common points of cleavage in mass spectrometry. The fragmentation is typically initiated by charge localization on the oxygen or an adjacent atom.[12]

  • Pathway E: α-Cleavage: Cleavage of the C-O bond (α-cleavage) can occur, leading to the separation of the azetidine and pyrazole moieties.[13] This would result in two primary fragmentation routes, depending on which side retains the charge.

    • Charge on Pyrazole side: Cleavage could yield a protonated 4-hydroxy-1H-pyrazole ion.

    • Charge on Azetidine side: Cleavage could yield a charged azetidine-derived fragment.

  • Pathway F: Cleavage with Rearrangement: Hydrogen rearrangements can accompany ether cleavage, leading to the formation of stable neutral losses, such as a neutral pyrazole molecule or a derivative thereof.

Pillar 2: Proposed Fragmentation Pathway and Comparative Data

Synthesizing the principles above, we can propose a hierarchical fragmentation pathway for protonated 4-(Azetidin-3-yloxy)-1H-pyrazole, [M+H]⁺ (m/z 140.1). The initial, low-energy fragmentation is most likely to involve the most labile parts of the molecule: the strained azetidine ring and the ether linkage.

G cluster_azetidine Azetidine Ring Cleavage cluster_ether Ether Linkage Cleavage cluster_pyrazole Pyrazole Ring Cleavage M [M+H]⁺ m/z 140.1 4-(Azetidin-3-yloxy)-1H-pyrazole F1 m/z 112.1 Loss of C₂H₄ M->F1 -28 Da F2 m/z 84.1 Loss of C₂H₄N M->F2 -56 Da F3 m/z 83.1 [C₄H₅N₂O]⁺ M->F3 -57 Da (C₃H₅N) F4 m/z 58.1 [C₃H₆N]⁺ M->F4 -82 Da (C₄H₄N₂O) F5 m/z 56.0 Loss of HCN from F3 F3->F5 -27 Da

Table 1: Predicted Major Fragment Ions for [C₆H₉N₃O+H]⁺

m/z (Predicted) Proposed Formula Proposed Neutral Loss Origin / Rationale
140.1[C₆H₁₀N₃O]⁺-Protonated Molecular Ion
112.1[C₄H₆N₃O]⁺C₂H₄ (28 Da)Cleavage of the azetidine ring, loss of ethene.[8]
84.1[C₄H₆N₂O]⁺C₂H₄N (42 Da)Fragmentation of azetidinyl group.
83.1[C₄H₅N₂O]⁺C₃H₅N (57 Da)Cleavage of the C-O ether bond, charge retained by the pyrazole-oxygen moiety.[12]
58.1[C₃H₆N]⁺C₄H₄N₂O (82 Da)Cleavage of the C-O ether bond, charge retained by the azetidine moiety.[12]
56.0[C₃H₄NO]⁺HCN (27 Da)Loss of hydrogen cyanide from the pyrazole-containing fragment (m/z 83.1).[10][11]

This predicted pattern provides a clear set of diagnostic ions. The presence of ions at m/z 112.1 and 84.1 would strongly suggest fragmentation originating from the azetidine ring. Conversely, the complementary ions at m/z 83.1 and 58.1 are diagnostic for the cleavage of the central ether linkage. Further fragmentation of the m/z 83.1 ion to m/z 56.0 (loss of HCN) would serve as a powerful confirmation of the pyrazole substructure.

Pillar 3: Experimental Protocol & Workflow

To validate the predicted fragmentation patterns, a rigorous and well-controlled experimental approach is essential. The following protocol describes a standard method for the analysis of small molecules like 4-(Azetidin-3-yloxy)-1H-pyrazole using a triple quadrupole or Q-TOF mass spectrometer.[14][15]

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Azetidin-3-yloxy)-1H-pyrazole in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting efficient protonation in positive ion mode ESI.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Instrumentation and Parameters
  • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Set according to manufacturer recommendations.

  • MS/MS Data Acquisition:

    • Full Scan (MS1): Acquire a survey scan from m/z 50-300 to confirm the presence of the precursor ion at m/z 140.1.

    • Product Ion Scan (MS2): Select the precursor ion m/z 140.1 for fragmentation.

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step to observe the full range of fragment ions. Low energies will favor fragmentation of weaker bonds, while higher energies will induce more extensive fragmentation.[6]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Work Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid Stock->Work Inject Inject 5 µL onto C18 Column Work->Inject Gradient Apply LC Gradient Inject->Gradient ESI ESI+ Ionization Gradient->ESI MS1 MS1 Scan (Confirm m/z 140.1) ESI->MS1 MS2 Isolate & Fragment m/z 140.1 (CID) MS1->MS2 Detect Detect Fragment Ions MS2->Detect Analyze Compare Experimental Spectrum to Predicted Pattern Detect->Analyze

Conclusion

This guide provides a comprehensive, theory-grounded framework for understanding and predicting the mass spectrometric fragmentation of 4-(Azetidin-3-yloxy)-1H-pyrazole. By dissecting the molecule into its core components—the azetidine ring, pyrazole ring, and ether linkage—we have proposed a set of diagnostic fragment ions that can be used for its confident identification. The key predicted pathways involve initial cleavage of the strained azetidine ring (loss of C₂H₄) and the central ether bond (generating complementary fragments at m/z 83.1 and 58.1).

The provided experimental protocol offers a robust starting point for researchers to acquire high-quality tandem mass spectrometry data. By comparing the resulting experimental spectra with the predictions outlined in this guide, scientists in drug development and related fields can accelerate the structural confirmation and characterization of this and similar novel chemical entities.

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A Comparative Guide to the Metabolic Stability of Azetidine vs. Piperidine Ether Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern therapeutic design, particularly for modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of the drug's overall success.[1][2] Its stability in systemic circulation directly impacts pharmacokinetics, efficacy, and safety.[3] This guide provides a data-driven comparison of two prevalent linker motifs—azetidine ethers and piperidine ethers—focusing on their relative metabolic stability to inform rational drug design.

Structural and Physicochemical Distinctions

The fundamental differences between azetidine and piperidine rings dictate their behavior in a biological environment. Azetidine, a four-membered heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol), which influences its reactivity.[4][5] In contrast, the six-membered piperidine ring adopts a stable, low-strain chair conformation.[4] These structural variances lead to distinct physicochemical properties that are critical for drug design.

Table 1: Comparison of Physicochemical Properties

PropertyAzetidinePiperidineKey Considerations for Drug Developers
Ring Strain High (≈25.4 kcal/mol)Low (≈0 kcal/mol)High strain can create a metabolic liability for azetidine, potentially leading to ring-opening.[4][5]
Basicity (pKa) ≈ 11.29≈ 11.22The slightly higher basicity of piperidine can increase protonation at physiological pH, affecting permeability and off-target interactions.[4]
Lipophilicity (LogP) Typically lowerTypically higherPiperidine's higher lipophilicity can increase non-specific binding and may require balancing with other hydrophilic groups.[4]
Conformation Rigid, planar-likeFlexible, chair conformationThe rigidity of azetidine can be advantageous for locking in a specific binding conformation.[6]
Metabolic Pathways and Key Enzymatic Players

The metabolic fate of these linkers is primarily governed by their interaction with drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) family located in the liver.[7][8]

Piperidine Ether Metabolism: The piperidine ring is a well-known substrate for CYP-mediated oxidation. The most common metabolic pathway is oxidation at the carbon atom alpha to the nitrogen, leading to an unstable carbinolamine intermediate. This intermediate can then fragment, resulting in N-dealkylation of the ether linkage. This process is a significant clearance pathway for many piperidine-containing drugs.[9] Key enzymes often implicated include CYP3A4 and CYP2D6.[9][10][11]

Azetidine Ether Metabolism: The smaller, more constrained azetidine ring generally exhibits greater stability against CYP-mediated N-dealkylation compared to its larger piperidine and pyrrolidine counterparts.[12][13] However, its high ring strain can make it susceptible to other metabolic pathways, such as hydrolytic ring-opening, although this is less commonly the primary clearance route.[4][14] Strategic substitution on the azetidine ring can further block potential sites of metabolism.[4] Several FDA-approved drugs incorporate azetidine motifs specifically to enhance metabolic stability and other pharmacokinetic properties.[15]

G

Caption: Comparative metabolic pathways of piperidine and azetidine ether linkers.

Head-to-Head Comparison: In Vitro Stability Data

The most direct way to compare metabolic stability is through in vitro assays, such as the Human Liver Microsome (HLM) stability assay.[16] This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.[7]

Table 2: Representative In Vitro Metabolic Stability Data

Linker TypeTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolic Route
Piperidine Ether Analog Human Liver Microsomes1546.2N-dealkylation via α-carbon oxidation
Azetidine Ether Analog Human Liver Microsomes> 60< 11.5Generally stable; minor hydroxylation on appended groups
Verapamil (High Clearance Control)Human Liver Microsomes886.6N-dealkylation, O-demethylation
Dextromethorphan (Mod. Clearance Control)Human Liver Microsomes2527.7O-demethylation

Note: Data are representative values compiled from typical microsomal stability assays to illustrate the general trend.[17][18] Actual values are highly dependent on the specific molecular context.

These data illustrate a common finding: azetidine-containing compounds often exhibit significantly longer half-lives and lower intrinsic clearance in HLM assays compared to structurally analogous piperidine compounds, primarily due to resistance to N-dealkylation.

Experimental Protocols for Stability Assessment

To ensure trustworthy and reproducible data, standardized protocols are essential. Below are methodologies for two key in vitro stability assays.

This assay is the industry standard for evaluating Phase I metabolic stability.[19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation and collection plates

Step-by-Step Methodology:

  • Preparation: Thaw microsomes and NADPH system on ice. Prepare a 1 mg/mL microsomal solution in phosphate buffer.

  • Compound Addition: Add the test compound to the microsomal solution to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold quenching solution to stop the reaction.[16][19]

  • Sample Processing: Centrifuge the collection plate to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining against time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[6]

G

Caption: Standard workflow for the in vitro HLM stability assay.

This assay assesses stability against enzymes present in plasma, such as esterases and amidases, which is crucial for compounds with susceptible functional groups.[20][21]

Objective: To determine the stability of a test compound in plasma from various species (e.g., human, rat, mouse).

Materials:

  • Pooled Plasma (e.g., Human, Rat) containing an anticoagulant (e.g., EDTA)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compound (e.g., Propantheline, known to be unstable in plasma)

  • Phosphate Buffer (pH 7.4)

  • Quenching Solution: Acetonitrile with an internal standard

Step-by-Step Methodology:

  • Preparation: Thaw plasma on ice.

  • Compound Addition: Spike the test compound into the plasma to a final concentration of 1-5 µM.[22]

  • Incubation: Incubate the samples at 37°C.[20][23]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a collection plate containing cold quenching solution.[21]

  • Sample Processing: Vortex and centrifuge the plate to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample to determine the half-life.[23]

In-Field Insights and Strategic Recommendations

The choice between an azetidine and a piperidine ether linker is a strategic decision based on the overall goals of the drug discovery program.

  • When to Consider a Piperidine Ether: Piperidine is a well-established, synthetically accessible scaffold found in many approved drugs.[24] If moderate metabolic clearance is acceptable or even desirable (e.g., to avoid target-mediated drug disposition issues) and the synthetic routes are more favorable, a piperidine ether can be an excellent choice. Its flexibility may also be advantageous for optimizing the geometry of ternary complexes in PROTACs.[1]

  • When to Prioritize an Azetidine Ether: When high metabolic stability is a primary objective to achieve a long in vivo half-life and low clearance, an azetidine ether is often the superior choice.[12][13] Its rigidity and resistance to N-dealkylation make it a powerful tool for medicinal chemists to overcome metabolic liabilities observed with other saturated heterocycles.[6] This is particularly critical for ADCs, where linker stability in circulation is paramount to minimize off-target toxicity.[3][25][26]

Case Study Insight: In several PROTAC development programs, chemists have reported "scaffold hopping" from a piperidine-based linker that exhibited rapid CYP-mediated clearance to an azetidine-based one. This single modification often results in a dramatic improvement in pharmacokinetic profiles, transforming a tool compound with poor in vivo properties into a viable drug candidate.

Conclusion

Both azetidine and piperidine ether linkers are valuable tools in the medicinal chemist's arsenal. Piperidine ethers offer synthetic tractability and a long history of use, but can be susceptible to rapid CYP-mediated N-dealkylation. Azetidine ethers provide a robust solution for enhancing metabolic stability, often leading to significantly improved pharmacokinetic profiles due to their inherent resistance to this key clearance pathway. The decision to employ one over the other should be data-driven, guided by early in vitro stability assays and aligned with the desired target product profile.

References

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X-ray crystallography data for 4-(Azetidin-3-yloxy)-1H-pyrazole salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Crystallographic Analysis of 4-(Azetidin-3-yloxy)-1H-pyrazole Salts for Pharmaceutical Development

Introduction

The journey of a promising new chemical entity from the laboratory to a clinically effective drug is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). The molecule 4-(azetidin-3-yloxy)-1H-pyrazole represents a scaffold of significant interest in modern drug discovery, possessing structural motifs amenable to forming targeted interactions with biological macromolecules. However, the intrinsic properties of the free form of an API, such as solubility, stability, and bioavailability, are often suboptimal for therapeutic use.

Pharmaceutical salt formation is a time-honored and highly effective strategy to modulate these critical properties without altering the core pharmacophore of the molecule.[1][2][3][4][5][6][7] By reacting an ionizable API with a suitable acidic or basic counterion, a new crystalline solid with a unique three-dimensional lattice is formed. This new solid-state form can exhibit vastly different—and hopefully superior—properties compared to the parent molecule.[1][2][5]

The "gold standard" for unequivocally determining the three-dimensional structure of these salts at the atomic level is single-crystal X-ray diffraction (SCXRD). The detailed structural information gleaned from SCXRD, including bond lengths, bond angles, and crucially, the intricate network of intermolecular interactions like hydrogen bonds, provides the rational basis for understanding and predicting the macroscopic properties of the salt.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven workflow for the rational selection, synthesis, and crystallographic analysis of various salts of 4-(azetidin-3-yloxy)-1H-pyrazole. In the absence of publicly available experimental data for this specific molecule's salts, this document serves as a "how-to" manual, empowering research teams to generate and compare the critical data needed to select an optimal salt form for advanced pharmaceutical development.

Part 1: Rational Counterion Selection and Salt Synthesis

The Basis for Salt Formation in 4-(Azetidin-3-yloxy)-1H-pyrazole

The structure of 4-(azetidin-3-yloxy)-1H-pyrazole contains two key nitrogen-containing heterocycles. The pyrazole ring is weakly basic (pKa of the conjugate acid is ~2.5), while the azetidine ring contains a secondary amine which is significantly more basic.[8] This azetidine nitrogen is the primary site for protonation and, therefore, the handle for forming salts with acidic counterions.[9][10]

Strategic Selection of Counterions

The choice of a counterion is a critical decision that directly influences the properties of the resulting salt. A key guiding principle is the "pKa rule," which states that for a stable salt to form, the difference between the pKa of the basic API and the acidic counterion (ΔpKa) should be greater than 2-3 units.[2][3][4][11] This ensures a high degree of proton transfer from the acid to the base.

Beyond the pKa rule, a range of pharmaceutically acceptable counterions should be screened to explore a diverse chemical space.[1][3] The table below presents a selection of common counterions suitable for screening with a basic API like 4-(azetidin-3-yloxy)-1H-pyrazole.

Table 1: Potential Counterions for Salt Screening

CounterionAcid TypepKa1pKa2pKa3Rationale for Inclusion
Chloride Strong Mineral Acid-7.0--High probability of forming a crystalline salt; low molecular weight.[1]
Sulfate Strong Mineral Acid-3.01.99-Divalent anion, can lead to different crystal packing and stoichiometry.[1]
Mesylate Strong Organic Acid-1.9--Often improves solubility and stability.[2]
L-Tartrate Dicarboxylic Acid2.984.34-Chiral counterion, can be used for chiral resolution; multiple H-bond donors/acceptors.
Citrate Tricarboxylic Acid3.134.766.40Multiple protonation states and hydrogen bonding sites offer diverse packing possibilities.
Maleate Dicarboxylic Acid1.96.5-Planar molecule, can influence crystal packing through π-stacking.[1]
Experimental Protocol: Salt Synthesis

This protocol describes a general method for the small-scale synthesis of salts for screening purposes.

  • Dissolution of the Free Base: Dissolve a precise amount of 4-(azetidin-3-yloxy)-1H-pyrazole free base (e.g., 100 mg) in a suitable solvent (e.g., ethanol, isopropanol, or acetone) at a concentration of approximately 10-20 mg/mL. Gentle warming may be required to achieve complete dissolution.

  • Preparation of Counterion Solution: In a separate vial, prepare a solution of the chosen acidic counterion. For a 1:1 stoichiometric salt, an equimolar amount of the acid should be used. The acid should be dissolved in the same solvent as the free base.

  • Mixing and Precipitation: Add the acid solution dropwise to the stirred solution of the free base at room temperature. If a precipitate forms immediately, it may be amorphous or microcrystalline. If no precipitate forms, the solution can be concentrated, cooled, or treated with an anti-solvent (a solvent in which the salt is poorly soluble) to induce crystallization.

  • Isolation and Drying: The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent or anti-solvent, and dried under vacuum at a controlled temperature (e.g., 40 °C) to a constant weight.

  • Characterization: The resulting solid should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystallinity and uniqueness compared to the starting material, and by NMR to confirm stoichiometry.

G cluster_start Step 1: Preparation cluster_reaction Step 2: Reaction cluster_isolation Step 3: Isolation & Analysis A Dissolve Free Base in Solvent C Add Acid Solution to Base Solution Dropwise A->C B Dissolve Acid Counterion in Solvent B->C D Induce Precipitation (Cooling / Anti-solvent) C->D If no precipitate E Collect Solid by Filtration C->E If precipitate forms D->E F Wash and Dry Solid E->F G Characterize Salt (PXRD, NMR) F->G

Caption: Workflow for the synthesis of 4-(azetidin-3-yloxy)-1H-pyrazole salts.

Part 2: The Art and Science of Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging, yet most critical, step in the SCXRD workflow.[12][13] A single crystal is a solid in which the crystal lattice of the material is continuous and unbroken to the edges of the sample, with no grain boundaries. This perfect, ordered arrangement is necessary to produce a clean diffraction pattern.[14][15]

Experimental Protocols for Crystal Growth

Success in crystal growth often requires screening multiple conditions. The following are robust, established methods for small organic molecules.[13][16][17][18]

Protocol 1: Slow Evaporation This technique is the simplest starting point.[12][17]

  • Prepare a nearly saturated solution of the salt in a suitable solvent (e.g., ethanol, methanol, acetonitrile) in a small, clean vial.

  • Cover the vial with a cap that has a small hole pricked in it, or with paraffin film pierced by a needle.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to crystal nucleation and growth.

Protocol 2: Vapor Diffusion This method provides more control over the rate of supersaturation.[13][18]

  • Dissolve the salt in a "good" solvent in which it is readily soluble. Place this solution (a few drops) in a small inner vial.

  • Place the inner vial inside a larger, sealed outer vial (the "chamber").

  • Add a larger volume of an "anti-solvent" (a solvent in which the salt is poorly soluble, but which is miscible with the good solvent) to the bottom of the outer chamber.

  • Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the salt and inducing crystallization.

Protocol 3: Slow Cooling This method is effective for salts whose solubility is highly temperature-dependent.

  • Prepare a saturated solution of the salt at an elevated temperature.

  • Ensure all solid material is dissolved.

  • Slowly cool the solution in a programmable heating/cooling block or a well-insulated container. A cooling rate of 1-5 °C per hour is a good starting point.

Part 3: Illuminating the Structure: Single-Crystal X-ray Diffraction

SCXRD analysis is a powerful technique that uses the diffraction (scattering) of X-rays by the ordered atoms in a crystal to determine their precise three-dimensional arrangement.[15] The pattern of diffracted X-rays is a unique fingerprint of the crystal's internal structure, governed by Bragg's Law.[14]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[14][19]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice type.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and combining symmetry-equivalent reflections to create a final reflection file.[20]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[15] This final step yields the precise atomic coordinates, bond lengths, and bond angles.

G cluster_prep Step 1: Preparation cluster_data Step 2: Data Collection cluster_process Step 3: Data Processing cluster_solve Step 4: Structure Solution A Select & Mount High-Quality Single Crystal B Mount on Diffractometer A->B C Collect Diffraction Images B->C D Index Unit Cell C->D E Integrate Intensities D->E F Scale & Merge Data E->F G Solve Structure (e.g., Direct Methods) F->G H Refine Atomic Model G->H I Validate & Analyze Final Structure H->I

Caption: The single-crystal X-ray diffraction (SCXRD) workflow.

Part 4: From Data to Decision: A Comparative Analysis

The true value of collecting crystallographic data for multiple salts lies in the comparative analysis. The refined crystal structure provides a wealth of information that can be directly correlated with key pharmaceutical properties.[21]

Hypothetical Data Comparison for 4-(Azetidin-3-yloxy)-1H-pyrazole Salts

The table below illustrates how crystallographic data for different salts would be presented for comparison. The data shown are hypothetical but representative of what might be observed.

Table 2: Hypothetical Crystallographic and Property Data

ParameterHydrochloride SaltMesylate SaltL-Tartrate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P1
Unit Cell Volume (ų) 1150.52355.2980.1
Calculated Density (g/cm³) 1.351.421.45
Key H-Bonding Motif N⁺-H···Cl⁻, N-H···ON⁺-H···O(sulfonate), C-H···ON⁺-H···O(carboxylate), O-H···N, O-H···O
Crystal Packing Herringbone chainsInterdigitated layers3D hydrogen-bonded network
Hypothetical Solubility ModerateHighHigh
Hypothetical Stability HighHighModerate (potential for dehydration)
Hypothetical Hygroscopicity LowLowModerate
Interpreting the Data: Structure-Property Relationships
  • Crystal Packing and Density: A more densely packed crystal (higher density) is often thermodynamically more stable.[5] The mesylate and tartrate salts, with their potential for extensive hydrogen bonding, might be expected to pack more efficiently than a simple hydrochloride salt.

  • Hydrogen Bonding: This is arguably the most important non-covalent interaction in pharmaceutical salts.[22][23] Strong, well-defined hydrogen bonds, particularly charge-assisted N⁺-H···Anion⁻ bonds, contribute significantly to the stability of the crystal lattice.[24][25] The L-tartrate salt, with its multiple hydroxyl and carboxyl groups, can form a complex 3D network of hydrogen bonds, which could lead to high stability but also a greater potential to interact with water (hygroscopicity).[26]

  • Correlation with Physicochemical Properties:

    • Solubility: Salts that form strong, extensive intermolecular interactions in their crystal lattice generally have higher lattice energy and may have lower solubility, unless the counterion itself imparts high aqueous solubility (e.g., mesylate).[5]

    • Stability: A stable, dense crystal packing with strong hydrogen bonds typically leads to a physically stable salt form that is less likely to convert to other polymorphic forms.

    • Hygroscopicity: The presence of strong hydrogen bond acceptors (like sulfonate or carboxylate oxygens) and any voids in the crystal lattice can create sites where water molecules can be absorbed, leading to hygroscopicity.

By analyzing the data in Table 2, a drug development team could, for example, conclude that the Mesylate salt offers the best balance of high solubility and low hygroscopicity, making it the lead candidate for further formulation development.

Conclusion

The selection of an appropriate salt form is a critical milestone in the development of any ionizable drug candidate. A data-driven approach, grounded in the principles of solid-state chemistry, is essential for making an informed and rational decision. This guide has outlined a systematic and comprehensive workflow for the synthesis, crystallization, and definitive structural analysis of 4-(azetidin-3-yloxy)-1H-pyrazole salts using single-crystal X-ray diffraction.

By meticulously executing these protocols, researchers can generate a rich dataset that illuminates the intricate relationship between three-dimensional crystal structure and crucial physicochemical properties. This detailed understanding enables the selection of a salt form with an optimal profile of solubility, stability, and manufacturability, thereby de-risking the development process and maximizing the potential for clinical success.

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A Senior Application Scientist's Guide to the Comparative ADME Properties of Azetidinyl-Oxy Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the incorporation of small, strained ring systems has become a cornerstone of lead optimization. Azetidine rings, in particular, are increasingly utilized by medicinal chemists to enhance critical drug-like properties, including metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] The rigid, three-dimensional structure of the azetidine motif can profoundly influence the pharmacokinetic profile of a molecule.[2] This guide provides a comparative framework for evaluating key Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel azetidinyl-oxy heterocyclic analogs, grounded in field-proven experimental protocols.

The objective of this guide is to move beyond mere data reporting and delve into the causality behind experimental design. For researchers in drug development, understanding not just what the data is, but why it was generated in a particular way, is paramount for making informed decisions that propel a candidate molecule from the bench to the clinic.[3][4]

Metabolic Stability: The First Hurdle

A drug's metabolic stability is a critical determinant of its half-life and oral bioavailability.[5] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived components are well-established for predicting a compound's metabolic fate.[6] The liver microsomal stability assay is a workhorse in early discovery, primarily evaluating Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[6]

Causality in Experimental Design: Why Microsomes and NADPH?

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes.[6] However, these enzymes are inactive on their own. Their catalytic cycle requires a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to transfer reducing equivalents.[7] Therefore, the assay's core principle is to incubate the test compound with liver microsomes in the presence of an NADPH regenerating system and monitor the compound's disappearance over time. The rate of disappearance is a direct reflection of its metabolic lability.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each azetidinyl-oxy analog in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[7]

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the microsome solution at 37°C for 10 minutes.

    • To initiate the metabolic reaction, add the test compound to the microsome solution (final concentration typically 1 µM).[7]

    • Immediately following, add the pre-warmed NADPH regenerating system solution. The final reaction volume is typically 200 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), an aliquot of the reaction mixture is transferred to a new plate containing an ice-cold "stop solution" (typically acetonitrile with an internal standard).[7] The organic solvent serves to precipitate the microsomal proteins and halt the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .

Visualization: Microsomal Stability Workflow

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare Compound Stock (10mM DMSO) I2 Add Compound (1µM) P1->I2 P2 Prepare NADPH Regenerating System I3 Initiate with NADPH System P2->I3 P3 Prepare Liver Microsomes (0.5 mg/mL) I1 Pre-warm Microsomes P3->I1 I1->I2 I2->I3 A1 Quench Reaction (Acetonitrile + IS) I3->A1 Sample at t = 0, 5, 15, 30, 45 min A2 Centrifuge A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data: Azetidinyl-Oxy Analogs
AnalogCore HeterocycleSubstitutionHuman Liver Microsomes t½ (min)Rat Liver Microsomes t½ (min)
Analog A Pyridine3-methoxy> 6045.2
Analog B Pyrimidine5-fluoro25.818.5
Analog C Thiazole2-methyl11.37.9
Verapamil (Control)-8.56.1

Interpretation: Analog A shows high metabolic stability, particularly in human liver microsomes, suggesting it is slowly cleared. This is a desirable property. In contrast, Analog C is rapidly metabolized in both species, indicating a potential liability for high in vivo clearance. The difference in stability between human and rat microsomes for Analog A highlights potential species differences in metabolism.

Cell Permeability and Efflux: Crossing the Barrier

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream.[8] Cell-based permeability assays are crucial for predicting a drug's intestinal absorption.[9] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry standard as it spontaneously differentiates into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and active drug transporters.[10][11]

Causality in Experimental Design: Why Bidirectional Measurement?

Measuring permeability in only one direction (apical to basolateral, A→B) can be misleading. Many drugs are substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, reducing net absorption.[12] By measuring permeability in both the absorptive (A→B) and efflux (basolateral to apical, B→A) directions, we can calculate an Efflux Ratio (ER) .[11] An ER significantly greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[12] For assessing blood-brain barrier penetration, the MDR1-MDCK cell line, which overexpresses P-gp, is often used.[13][14][15]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts in a 24-well plate.

    • Culture for 21-28 days to allow for cell differentiation and the formation of a confluent, polarized monolayer.[16]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[17]

  • Assay Execution (A→B Direction):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.[16]

    • Add the test compound (typically at 5-10 µM in HBSS) to the apical (upper) chamber (donor).[16]

    • Add fresh HBSS (often containing 1% BSA to act as a sink) to the basolateral (lower) chamber (receiver).[16]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[16]

    • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Assay Execution (B→A Direction):

    • Perform the same procedure as above, but add the test compound to the basolateral chamber (donor) and sample from the apical chamber (receiver).[18]

  • Sample Analysis & Calculation:

    • Determine the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.[11]

      • A is the surface area of the Transwell membrane.[11]

      • C₀ is the initial concentration in the donor chamber.[11]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) .

Visualization: Bidirectional Permeability Assay

cluster_AtoB A -> B (Absorption) cluster_BtoA B -> A (Efflux) A_donor Apical (Donor) Add Compound A_cells Caco-2 Monolayer Passive Diffusion Active Uptake A_donor:s->A_cells:n A_receiver Basolateral (Receiver) Sample for LC-MS/MS A_cells:s->A_receiver:n Papp_calc Calculate Papp (A->B) and Papp (B->A) A_receiver->Papp_calc B_donor Basolateral (Donor) Add Compound B_cells Caco-2 Monolayer P-gp Efflux B_donor:s->B_cells:n B_receiver Apical (Receiver) Sample for LC-MS/MS B_cells:s->B_receiver:n Efflux Pump B_receiver->Papp_calc ER_calc Calculate Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) Papp_calc->ER_calc

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Comparative Data: Azetidinyl-Oxy Analogs
AnalogPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate
Analog A 12.513.11.05HighNo
Analog B 3.725.97.0ModerateYes (P-gp)
Analog C 0.81.11.38LowNo
Propranolol 15.216.51.08High (Control)No
Digoxin 0.25.829.0Low (Control)Yes (P-gp)

Interpretation: Analog A is highly permeable and not a substrate for efflux, suggesting excellent potential for oral absorption.[16] Analog B shows moderate intrinsic permeability but is a significant efflux substrate (ER > 2), which could limit its net absorption in vivo. Analog C has low passive permeability, which would likely result in poor oral bioavailability regardless of efflux.

Plasma Protein Binding (PPB): The Unbound Fraction

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1 acid glycoprotein.[19] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is able to diffuse into tissues, interact with its target receptor, and be cleared from the body.[20][21] Therefore, determining the fraction of unbound drug (fu) is essential for interpreting pharmacokinetic and pharmacodynamic relationships.[22]

Causality in Experimental Design: Why Equilibrium Dialysis?

Equilibrium dialysis is considered the gold standard for measuring PPB.[23][24] The method uses a semi-permeable membrane that allows free drug to pass through but retains the larger drug-protein complexes.[25] The assay is set up with plasma containing the drug on one side of the membrane and a buffer solution on the other. The system is incubated until the concentration of free drug reaches equilibrium on both sides.[22] By measuring the drug concentration in both chambers at equilibrium, the percentage of bound and unbound drug can be accurately calculated. The Thermo Scientific Rapid Equilibrium Dialysis (RED) device is a widely used commercial format for this assay.[24][25]

Experimental Protocol: Equilibrium Dialysis (RED Device)
  • Device Preparation:

    • The RED device consists of inserts with two chambers separated by a dialysis membrane (typically 8K MWCO).[25] Place the required number of inserts into the base plate.

  • Sample Addition:

    • Add plasma (e.g., human, rat) containing the test compound (typically 1 µM) to one chamber of the insert (the plasma chamber).

    • Add an equal volume of phosphate buffer (pH 7.4) to the other chamber (the buffer chamber).

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[24] It is critical to ensure proper pH control during incubation, as pH shifts can alter protein binding.[26]

  • Sample Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To determine the total drug concentration, dilute the plasma sample with buffer. To ensure an accurate measurement of the free concentration, mix the buffer sample with an equal volume of drug-free plasma (matrix matching).

    • Quench all samples with acetonitrile containing an internal standard and analyze by LC-MS/MS.

  • Data Calculation:

    • The concentration in the buffer chamber at equilibrium represents the free drug concentration.

    • Calculate the Fraction Unbound (fu) using the formula: fu (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Visualization: Equilibrium Dialysis Principle

cluster_initial Initial State (t=0) cluster_final Equilibrium State (t=4h) Initial Plasma Chamber Drug (Bound + Free) Plasma Proteins Dialysis Membrane Buffer Chamber Buffer Only Final Plasma Chamber Drug (Bound + Free) Plasma Proteins Dialysis Membrane Buffer Chamber Free Drug Initial:d->Final:d Free Drug Diffuses Equilibrium Equilibrium: [Free Drug]plasma = [Free Drug]buffer

Caption: Principle of the equilibrium dialysis assay for PPB.

Comparative Data: Azetidinyl-Oxy Analogs
AnalogHuman Plasma fu (%)Rat Plasma fu (%)Dog Plasma fu (%)Binding Classification
Analog A 22.535.128.4Moderate Binding
Analog B 1.82.52.1High Binding (>98%)
Analog C 55.068.361.7Low Binding
Warfarin 0.31.20.4High Binding (Control)

Interpretation: Analog B is highly bound to plasma proteins across all species. This means only a small fraction is free to exert a therapeutic effect, potentially requiring higher total drug concentrations. Conversely, Analog C exhibits low binding, meaning a large fraction of the drug is free and active. Analog A shows moderate binding. High protein binding can prolong a drug's half-life but can also be a liability if it's too extensive.[21]

Conclusion: A Multi-Parametric Approach to Candidate Selection

The evaluation of ADME properties is not a linear process but a multi-parametric optimization challenge. The data presented for our hypothetical azetidinyl-oxy heterocyclic analogs demonstrates that no single parameter tells the whole story.

  • Analog A emerges as a strong candidate. It possesses high metabolic stability, high permeability without being an efflux substrate, and moderate plasma protein binding. This combination suggests a high probability of good oral bioavailability and a reasonable half-life.

  • Analog B presents a more complex picture. While its moderate permeability is acceptable, its status as a potent efflux substrate and its high plasma protein binding are significant liabilities that could severely limit its in vivo efficacy.

  • Analog C is likely a poor candidate due to its combination of rapid metabolism and low intrinsic permeability, which would almost certainly lead to poor exposure in vivo.

By employing these robust, validated in vitro assays and, crucially, by understanding the scientific principles that underpin them, drug development teams can triage compounds effectively. This allows for the strategic allocation of resources to candidates like Analog A, which exhibit the most promising and balanced ADME profile for successful clinical development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle for the disposal of 4-(Azetidin-3-yloxy)-1H-pyrazole is to treat it as hazardous chemical waste. This is based on the known hazards of analogous compounds, which include skin, eye, and respiratory irritation.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.[2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the hazard profile of similar pyrazole and azetidine derivatives, 4-(Azetidin-3-yloxy)-1H-pyrazole should be handled with the assumption that it is a hazardous substance.

Known Hazards of Structurally Similar Compounds:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1][4]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][4]

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe and compliant disposal of 4-(Azetidin-3-yloxy)-1H-pyrazole and its associated waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired 4-(Azetidin-3-yloxy)-1H-pyrazole.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

    • These items must be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container.[5]

  • Liquid Waste:

    • Solutions containing 4-(Azetidin-3-yloxy)-1H-pyrazole.

    • Rinsate from cleaning contaminated glassware.

    • This waste must be collected in a separate, approved, and chemically compatible liquid hazardous waste container.[5][6] Do not dispose of this chemical down the drain. [3][5]

2. Containerization and Labeling:

Proper containerization and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

  • Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[6] The label must include:

    • The full chemical name: "4-(Azetidin-3-yloxy)-1H-pyrazole". Avoid using abbreviations or chemical formulas.[6]

    • The specific hazards (e.g., "Irritant," "Handle with Caution").

    • The date when waste was first added to the container (accumulation start date).[5]

    • The name and contact information of the responsible researcher or laboratory.[5]

3. Storage of Hazardous Waste:

  • Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6][9]

  • Keep waste containers closed at all times, except when adding waste.[6][10]

  • Segregate waste containers based on their hazard class to prevent dangerous reactions. For example, store this waste away from strong acids and oxidizing agents.[3][6]

  • The storage area should be well-ventilated and away from sources of heat or ignition.[3]

4. Final Disposal:

  • The ultimate disposal of 4-(Azetidin-3-yloxy)-1H-pyrazole must be handled by a licensed hazardous waste disposal company.[1][11]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[12]

  • Follow all institutional procedures for waste pickup requests.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Immediately notify others in the vicinity and evacuate the area if necessary.[5]

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing the correct PPE, including respiratory protection if there is a risk of airborne dust.[5]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, use an inert absorbent material to contain and absorb the liquid.[5]

  • Collect and Dispose: Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials and rinsate as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(Azetidin-3-yloxy)-1H-pyrazole.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Documentation cluster_3 Final Disposal A Generation of 4-(Azetidin-3-yloxy)-1H-pyrazole Waste (Solid or Liquid) B Consult Safety Data Sheet (SDS) for Analogous Compounds & Institutional Guidelines A->B Characterize Hazards C Segregate Waste by Type (Solid vs. Liquid) B->C Determine Disposal Path D Select Appropriate, Labeled Hazardous Waste Container C->D Containerize Waste E Store in Designated Satellite Accumulation Area (SAA) D->E Secure Storage F Ensure Container is Securely Closed & Clearly Labeled E->F Maintain Compliance G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G Request Disposal H Transfer to Licensed Hazardous Waste Disposal Facility G->H Final Disposition

Caption: Disposal workflow for 4-(Azetidin-3-yloxy)-1H-pyrazole.

By adhering to these procedures, researchers can ensure the safe handling and disposal of 4-(Azetidin-3-yloxy)-1H-pyrazole, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.